4-Bromonicotinic acid hydrobromide
Description
BenchChem offers high-quality 4-Bromonicotinic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromonicotinic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXMELYTOXEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 4-Bromonicotinic Acid Hydrobromide: Structural Properties, Mechanistic Utility, and Synthetic Workflows
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized heterocycles serve as the architectural foundation for bioactive molecules. 4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) is a highly versatile building block, distinguished by a carboxylic acid at the C3 position and a bromine substituent at the C4 position of a pyridine ring[1].
While the free base form (4-Bromonicotinic acid, CAS: 15366-62-8) is widely recognized as an intermediate for synthesizing kinase inhibitors and treatments for neurological disorders[2][3], the hydrobromide salt offers distinct mechanistic and handling advantages. As a Senior Application Scientist, I advocate for the use of the hydrobromide salt in complex multi-step syntheses because it provides a self-regulating mechanism for catalyst protection during transition-metal-catalyzed cross-coupling reactions.
Chemical Structure & Quantitative Data
The structural integrity of 4-Bromonicotinic acid hydrobromide is defined by its protonated pyridine nitrogen. The molecular formula is C₆H₅Br₂NO₂ (or C₆H₄BrNO₂ · HBr), which significantly alters its electronic distribution compared to the free base[1]. The electron-withdrawing nature of both the protonated nitrogen and the C3-carboxylic acid renders the C4-bromine highly activated toward oxidative addition and nucleophilic aromatic substitution (SₙAr).
To facilitate easy comparison during reagent selection, the physicochemical properties of both the free base and the hydrobromide salt are summarized below:
| Property | 4-Bromonicotinic Acid (Free Base) | 4-Bromonicotinic Acid Hydrobromide |
| CAS Number | 15366-62-8[2] | 1794760-22-7[1] |
| Molecular Formula | C₆H₄BrNO₂[2] | C₆H₅Br₂NO₂[1] |
| Molecular Weight | 202.01 g/mol [2] | 282.92 g/mol [1] |
| SMILES String | c1cncc(c1Br)C(=O)O[4] | c1c[nH+]cc(c1Br)C(=O)O.[Br-][1] |
| Melting Point | 118–134 °C[2] | > 200 °C (Decomposes) |
| Storage Conditions | 2–8 °C, Inert atmosphere[5] | 2–8 °C, Inert atmosphere, Desiccated[1] |
| Appearance | Off-white to light yellow powder[2] | White to off-white crystalline powder |
Mechanistic Insights: The Causality of Salt Selection
Why choose the hydrobromide salt over the free base? In synthetic chemistry, every reagent choice must be driven by causality.
When utilizing the free base of 4-bromonicotinic acid in Palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck couplings), the unprotonated pyridine nitrogen can act as a competing ligand. It coordinates with the Palladium(0) or Palladium(II) species, leading to catalyst "poisoning" or the formation of off-target polymeric complexes.
By utilizing 4-Bromonicotinic acid hydrobromide , the pyridine nitrogen is pre-protonated. This temporarily masks its coordinating ability during the critical initial heating phase of the reaction. As the inorganic base (e.g., K₂CO₃) slowly dissolves in the biphasic solvent system, it neutralizes the hydrobromide salt in situ. This controlled, slow-release generation of the free base maintains a low steady-state concentration of uncoordinated pyridine, thereby extending the active half-life of the Palladium catalyst and driving the reaction toward higher yields[6].
Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol
The following protocol details the synthesis of 4-aryl nicotinic acid derivatives using 4-Bromonicotinic acid hydrobromide. This is a self-validating system : the stoichiometry of the base is mathematically locked to the reaction's progression. If the pH of the system drops below 8, the transmetalation step will stall, serving as an immediate diagnostic indicator of base depletion.
Protocol: Palladium-Catalyzed C4-Arylation
Step 1: Reagent Preparation (Inert Atmosphere)
-
Action: In an oven-dried Schlenk flask under argon, combine 4-Bromonicotinic acid hydrobromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a rigid bite angle that suppresses competitive reductive dehalogenation—a common side reaction with highly electron-deficient heteroaryl bromides.
Step 2: Solvent and Base Addition
-
Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₂CO₃ (3.0 equiv).
-
Causality (The 3.0 Equiv Rationale):
-
1.0 equiv is consumed immediately to neutralize the hydrobromide salt.
-
1.0 equiv deprotonates the C3-carboxylic acid to form the soluble potassium carboxylate.
-
1.0 equiv is required to coordinate with the arylboronic acid, forming the reactive boronate "ate" complex necessary for transmetalation.
-
Step 3: Reaction Execution
-
Action: Heat the mixture to 80 °C for 12 hours under vigorous stirring.
-
Causality: The biphasic nature of Dioxane/H₂O ensures that the organic fragments remain solvated while the inorganic base and boronate complexes are continuously activated at the aqueous interface.
Step 4: Workup and Isolation
-
Action: Cool to room temperature, dilute with water, and wash with Ethyl Acetate to remove organic impurities and catalyst degradation products. Acidify the aqueous layer to pH 3–4 using 1M HCl.
-
Causality: Acidification reprotonates the carboxylate, causing the highly pure 4-aryl nicotinic acid product to precipitate out of the aqueous solution, allowing for simple isolation via vacuum filtration.
Reaction Pathway Visualization
The following diagram illustrates the logical flow and mechanistic activation of the hydrobromide salt during the catalytic cycle.
Fig 1. Mechanistic pathway of 4-Bromonicotinic acid hydrobromide in Pd-catalyzed cross-coupling.
References
-
The Journal of Organic Chemistry (ACS) - One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters URL:[Link]
-
BuyersGuideChem - 4-Bromo-3-pyridinecarboxylic acid | C6H4BrNO2 - BuyersGuideChem URL:[Link]
-
Watson Noke Scientific - 4-Bromonicotinic acid CAS 15366-62-8 URL:[Link]
Sources
Technical Whitepaper: Solubility Profiling of 4-Bromonicotinic Acid Hydrobromide in Common Laboratory Solvents
An in-depth technical guide on the solubility profiling of 4-Bromonicotinic acid hydrobromide, designed for researchers, process chemists, and drug development professionals.
Executive Summary
4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) is a critical halogenated heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, agrochemicals, and functionalized polymers[1][2]. While the free base form (CAS: 15366-62-8) is widely documented, the hydrobromide salt is frequently synthesized to modulate the compound's physicochemical properties—specifically to enhance its dissolution kinetics and equilibrium solubility in polar media. This whitepaper details the structural causality behind its solubility behavior, provides a comparative solvent profile, and establishes a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
The solubility of any chemical intermediate is governed by the thermodynamic balance between the energy required to disrupt its crystalline lattice and the solvation energy gained upon interaction with the solvent.
For 4-Bromonicotinic acid (free base) , the molecule forms strong intermolecular hydrogen bonds via its carboxylic acid moiety and engages in robust π-π stacking interactions through the pyridine ring. This results in a high lattice energy, rendering the free base sparingly soluble in water and necessitating the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for complete dissolution[1].
By converting the compound to its hydrobromide salt , the pyridine nitrogen is protonated. This structural transformation dictates a drastic shift in solubility due to two primary causal factors:
-
Enhanced Hydration Energy: The introduction of a formal ionic charge allows highly polar solvents (like water and methanol) to effectively stabilize the separated ions via strong ion-dipole interactions.
-
Lattice Disruption: The inclusion of the bulky bromide counterion disrupts the tight, planar packing of the free base, lowering the overall lattice energy required for solvent cavity formation.
Protonation equilibrium of 4-Bromonicotinic acid hydrobromide affecting solubility.
Solubility Profile in Common Lab Solvents
The principle of "like dissolves like" dictates that the ionic hydrobromide salt will favor highly polar and protic environments[3]. Below is a comparative summary of the expected thermodynamic solubility profiles for both the free base and the hydrobromide salt across standard laboratory solvents.
| Solvent | Polarity Index | Free Base (CAS: 15366-62-8) | Hydrobromide Salt (CAS: 1794760-22-7) |
| Water | 9.0 | Sparingly Soluble (<1 mg/mL) | Soluble (>50 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Freely Soluble |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | Freely Soluble |
| Methanol / Ethanol | 5.1 / 5.2 | Moderately Soluble | Soluble |
| Acetonitrile | 5.8 | Slightly Soluble | Slightly Soluble |
| Hexane / Toluene | 0.1 / 2.4 | Insoluble | Insoluble |
Experimental Methodology: The Shake-Flask & HPLC Protocol
While kinetic solubility assays (e.g., DMSO stock dilution into an aqueous buffer) are useful for early-stage high-throughput screening[4], they are prone to supersaturation artifacts and do not reflect true thermodynamic equilibrium. To obtain actionable data for process chemistry, the shake-flask method combined with HPLC quantification remains the foundational gold standard[3][4].
Step-by-Step Protocol
-
Solvent Preparation & Saturation:
-
Action: Add an excess amount of 4-Bromonicotinic acid hydrobromide solid to 5.0 mL of the target solvent in a sealed borosilicate glass vial.
-
Causality: An excess of solid is mandatory to ensure that the thermodynamic equilibrium between the solid phase and the dissolved solute is fully realized. Borosilicate glass is used to prevent the leaching of alkaline ions (common in standard glass) which could alter the pH and induce salt disproportionation.
-
-
Thermodynamic Equilibration:
-
Action: Place the sealed vials on an orbital shaker at 300 RPM in a temperature-controlled incubator at 25°C ± 0.1°C for 48 to 72 hours.
-
Causality: Crystalline salts often exhibit slow dissolution kinetics. A minimum of 48 hours is required to prevent false-low readings and to allow any solvent-mediated polymorphic transformations to stabilize.
-
-
Phase Separation:
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE (Polytetrafluoroethylene) is strictly chosen because it is chemically inert; using Nylon or PES filters can result in the non-specific adsorption of the brominated aromatic compound, leading to artificially depressed solubility values[3].
-
-
Quantification via HPLC-UV:
-
Action: Dilute the clear filtrate with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze using HPLC with UV detection (typically at 254 nm).
-
Causality: HPLC physically separates the intact 4-Bromonicotinic acid from any potential degradation byproducts (such as debromination artifacts), ensuring that the quantified concentration accurately reflects the pure compound rather than a mixture of UV-absorbing impurities.
-
Thermodynamic solubility determination workflow utilizing the shake-flask method.
Mechanistic Pitfalls & Troubleshooting
When profiling the solubility of 4-Bromonicotinic acid hydrobromide, researchers must control for the following systemic variables:
-
Salt Disproportionation (pH Drift): In unbuffered aqueous environments, the dissolution of the HBr salt will significantly lower the pH. If the solution is subsequently titrated or if the compound is dissolved in a high-pH buffer (above the pKa of the pyridine nitrogen), the salt may disproportionate, precipitating the less soluble free base. Always measure the final pH of the saturated solution to validate which species is actually in equilibrium.
-
The Common Ion Effect: If the hydrobromide salt is tested in biological buffers containing high concentrations of halide ions (e.g., Phosphate-Buffered Saline containing NaCl or KCl), the solubility will be artificially depressed. The excess halide ions shift the dissolution equilibrium to the left (Le Chatelier's principle), forcing the compound out of solution.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.[Link]
Sources
Engineering Bioactivity: The Pharmacological Landscape and Synthetic Utility of 4-Bromonicotinic Acid Derivatives
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream drug development. 4-Bromonicotinic acid (CAS 15366-62-8) has emerged as a privileged, highly versatile intermediate[1]. Characterized by an electron-deficient pyridine ring, a C3 carboxylic acid, and a highly reactive C4 bromine atom, this molecule offers an ideal platform for divergent synthesis. This technical whitepaper explores the causality behind its synthetic manipulation and details the diverse biological activities of its derivatives—ranging from kinase inhibitors targeting neurodegenerative and autoimmune diseases to modulators of lipid metabolism and calcium homeostasis.
Structural Rationale and Chemical Causality
The architectural value of 4-bromonicotinic acid lies in its orthogonal reactivity. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, frequently interacting with the hinge region of kinase ATP-binding pockets. Meanwhile, the C3 carboxylic acid provides a vector for esterification or amidation, allowing for the tuning of pharmacokinetic properties such as lipophilicity and blood-brain barrier (BBB) penetration.
Crucially, the C4 bromine is highly activated toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent carboxylic acid and the pyridine nitrogen lowers the activation energy for oxidative addition by palladium catalysts, making the C4 position an ideal site for introducing bulky, hydrophobic aryl or alkyl groups that occupy specific allosteric or specificity pockets in biological targets.
Core Biological Activities and Mechanisms
Kinase Inhibition: IRAK4 and AAK1
4-Bromonicotinic acid derivatives have demonstrated profound efficacy as ATP-competitive kinase inhibitors.
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways. Inhibiting IRAK4 blocks the downstream activation of NF-κB, making these derivatives highly valuable for treating autoimmune and inflammatory conditions such as rheumatoid arthritis and gout[2].
-
AAK1 (Adaptor Associated Kinase 1): AAK1 regulates the internalization of receptors via clathrin-mediated endocytosis. Inhibitors derived from 4-bromonicotinic acid have been shown to potentiate Neuregulin-1/ErbB4 signaling, presenting a novel therapeutic avenue for schizophrenia, bipolar disorder, and neuropathic pain[3].
Figure 1: Mechanism of action for 4-bromonicotinic acid-derived IRAK4 inhibitors in TLR signaling.
Lipid Metabolism Modulation
Esterified derivatives, such as 4-(4'-chlorobenzyloxy)benzyl nicotinate, function as potent prodrugs. Once metabolized into their active carboxylic acid forms, these compounds inhibit key enzymes in the early stages of the cholesterol biosynthesis pathway, specifically blocking the incorporation of acetate and HMG-CoA into nonsaponifiable lipids[4][5].
Calcium Receptor Antagonism (Calcilytics)
Through targeted cross-coupling at the C4 position, 4-bromonicotinic acid is converted into biaryl ethers that act as calcium-sensing receptor (CaSR) antagonists. By blocking the receptor's sensitivity to extracellular calcium, these "calcilytics" stimulate the transient release of parathyroid hormone (PTH), driving bone formation and offering a targeted treatment for osteoporosis[6].
Experimental Workflows and Self-Validating Protocols
To harness 4-bromonicotinic acid for biological testing, researchers must navigate its inherent polarity. The following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Protocol 1: Esterification of 4-Bromonicotinic Acid
Causality: The free carboxylic acid proton of 4-bromonicotinic acid can poison palladium catalysts and quench organometallic reagents during downstream C-C bond formation. Converting it to a methyl ester masks this acidic proton and significantly improves solubility in organic solvents[3].
-
Activation: Suspend 4-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (2.5 eq) at 0 °C.
-
Validation Checkpoint 1 (Physical): The reaction will immediately begin bubbling. This gas evolution (CO and CO₂) is a physical validation that the acyl chloride is forming. Stir until gas evolution ceases (approx. 45 mins).
-
Esterification: Cool the mixture back to 0 °C and slowly add anhydrous methanol (10.0 eq). Stir for 2 hours at room temperature.
-
Workup & Validation Checkpoint 2 (Analytical): Concentrate under reduced pressure. Analyze the crude residue via LC-MS. The disappearance of the starting material mass and the appearance of the methyl ester peak ( [M+H]+≈216.0 m/z) validates the successful masking of the acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: With the acid masked, the C4-bromine is primed for oxidative addition. A mild base (e.g., Na₂CO₃) is selected to activate the boronic acid without inadvertently hydrolyzing the newly formed ester.
-
Reaction Setup: Combine methyl 4-bromonicotinate (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
-
Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation Checkpoint (Chromatographic): Perform Thin Layer Chromatography (TLC) against the starting material. A new, UV-active spot with a different Rf value, coupled with LC-MS confirmation of the target mass, validates successful C-C bond formation.
-
Purification: Filter through Celite to remove palladium black, extract with ethyl acetate, and purify via flash chromatography.
Figure 2: Two-step synthetic workflow for C4-functionalized 4-bromonicotinic acid derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay (IRAK4)
Causality: To accurately determine the IC₅₀ of the synthesized ATP-competitive inhibitors, the assay's ATP concentration must be calibrated near its Km value for IRAK4. High ATP concentrations would artificially outcompete the inhibitor, yielding false negatives.
-
Preparation: Incubate recombinant human IRAK4 enzyme with the synthesized 4-bromonicotinic acid derivative (in a serial dilution from 10 µM to 0.1 nM) in a kinase buffer containing MgCl₂ and EGTA.
-
Initiation: Add ATP (at Km concentration) and a fluorescently labeled peptide substrate to initiate the reaction.
-
Validation Checkpoint (System Integrity): Run a parallel assay using a known IRAK4 inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only well as a negative control. Calculate the Z'-factor; a value >0.5 validates the assay's robustness and signal-to-noise ratio.
-
Detection: Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Summaries
Table 1: Pharmacological Profiles of 4-Bromonicotinic Acid Derivatives
| Target Class | Specific Target | Primary Indication | Mechanism of Action |
| Kinase | IRAK4 | Autoimmune & Inflammatory Diseases | ATP-competitive inhibition; blocks TLR/IL-1R signaling cascade. |
| Kinase | AAK1 | Neuropathic Pain, Schizophrenia | Modulates Neuregulin-1/ErbB4 receptor internalization. |
| GPCR | Calcium Sensing Receptor (CaSR) | Osteoporosis | Antagonism (Calcilytic); stimulates transient PTH release. |
| Enzyme | Cholesterol Biosynthesis Enzymes | Dyslipidemia | Prodrug metabolite inhibits acetate/HMG-CoA incorporation. |
Table 2: Synthetic Reaction Parameters and Validation Metrics
| Synthetic Step | Reagents & Conditions | Purpose | Typical Yield | Validation Metric |
| Acyl Chloride Formation | Oxalyl Chloride, DMF (cat.), DCM, 0 °C to RT | Activate carboxylic acid for nucleophilic attack. | N/A (in situ) | Physical: Gas evolution (CO/CO₂) ceases. |
| Esterification | Methanol, RT, 2h | Mask acidic proton to prevent catalyst poisoning. | 85 - 95% | Analytical: LC-MS [M+H]+≈216.0 m/z. |
| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 80 °C | C4 Functionalization via C-C bond formation. | 60 - 80% | Analytical: Disappearance of SM on TLC; LC-MS mass shift. |
References
-
[6] Patent Application Publication Pub. No.: US 2003/0212110 A1 (Calcium Receptor Antagonists), Googleapis.[Link]
-
[2] WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators, Google Patents.
-
[3] 5H-CHROMENO[3,4-C]PYRIDINES AS INHIBITORS OF ADAPTOR ASSOCIATED KINASE 1 (AAK1), Googleapis.[Link]
Sources
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- 4. 4-(4'-Chlorobenzyloxy)benzyl Nicotinate|CAS 63608-11-7 [benchchem.com]
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The Definitive Guide to 4-Bromonicotinic Acid Hydrobromide: Safety, Handling, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery, halogenated pyridine derivatives are indispensable scaffolds. 4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) serves as a highly versatile bifunctional building block, widely utilized in the synthesis of kinase inhibitors, neurological agents, and complex coordination ligands[1][2]. By offering both a carboxylic acid handle for amide coupling and a bromine atom primed for transition-metal-catalyzed cross-coupling, this compound accelerates the generation of diverse chemical libraries.
This technical whitepaper provides an authoritative overview of the physicochemical properties, rigorous safety and handling protocols, and field-proven synthetic methodologies associated with 4-Bromonicotinic acid hydrobromide.
Physicochemical Architecture and Quantitative Data
The selection of the hydrobromide salt over the free base (CAS: 15366-62-8) is a deliberate choice in chemical supply and synthesis[1][3]. The free base of 4-bromonicotinic acid often exists as a zwitterion, complicating its solubility profile in standard organic solvents and making it prone to static charge during solid handling. The hydrobromide salt mitigates these issues by enforcing a highly crystalline lattice, which significantly improves benchtop stability and precise stoichiometric weighing.
Quantitative Chemical Properties
The following table summarizes the core physicochemical data for the hydrobromide salt[3]:
| Property | Value | Causality / Significance |
| Chemical Name | 4-Bromonicotinic acid hydrobromide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1794760-22-7 | Unique identifier for the HBr salt form. |
| Molecular Formula | C 6 H 5 Br 2 NO 2 | Includes the hydrobromide equivalent. |
| Molecular Weight | 282.92 g/mol | Critical for stoichiometric calculations. |
| SMILES | O=C(C1=C(Br)C=CN=C1)O.[H]Br | Defines the exact connectivity and salt form. |
| Storage Conditions | 2-8°C, Inert atmosphere (Ar/N 2 ) | Prevents hygroscopic moisture uptake. |
Hazard Identification and Safety Protocols
Handling 4-Bromonicotinic acid hydrobromide requires strict adherence to Globally Harmonized System (GHS) protocols due to the presence of the acidic hydrobromide component and the reactive halogen[3].
GHS Classifications and Causality
According to standardized safety data [3], the compound carries the Warning signal word and is associated with the following hazards:
-
H302 (Harmful if swallowed): The compound can disrupt cellular homeostasis upon ingestion.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrobromide salt readily dissociates in the presence of physiological moisture (sweat, tears), locally generating hydrobromic acid which lowers the pH and causes immediate tissue irritation.
Self-Validating Handling Protocol
To ensure a self-validating safety system, researchers must implement the following controls:
-
Engineering Controls: Always handle the solid powder within a certified chemical fume hood. Why? While the salt is not volatile, the crystalline powder can generate micro-dust during transfer. Inhalation of this dust will cause severe respiratory tract irritation due to rapid dissolution in mucosal membranes.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles with side shields, and a standard lab coat.
-
Spill Management: In the event of a solid spill, do not use water immediately, as this will generate an acidic solution. Sweep up the solid mechanically into a chemical waste container, then neutralize the residual surface with a mild, weakly basic solution (e.g., 5% sodium bicarbonate) before final wiping.
Storage and Environmental Controls
The structural integrity of 4-Bromonicotinic acid hydrobromide is highly dependent on its storage environment. It must be stored at 2-8°C under an inert atmosphere (such as Argon or Nitrogen)[3].
The Mechanistic Causality of Storage: The hydrobromide salt is inherently hygroscopic. If exposed to ambient humidity, the salt will absorb water molecules into its crystal lattice. This moisture ingress has two detrimental effects:
-
Hydrolysis Risk: Over extended periods, ambient moisture can promote the slow hydrolysis of the C-Br bond, degrading the compound into 4-hydroxynicotinic acid.
-
Reaction Interference: In downstream organometallic reactions (such as Buchwald-Hartwig aminations), trace water introduced by the hygroscopic reagent will rapidly quench sensitive palladium catalysts or strong bases (e.g., NaOtBu), leading to reaction failure. Storing under argon ensures the reagent remains strictly anhydrous.
Synthetic Utility: Cross-Coupling Methodologies
The primary application of 4-Bromonicotinic acid hydrobromide is its use as an electrophile in palladium-catalyzed cross-coupling reactions[1][2]. Below is a standardized, field-proven methodology for a Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of 4-Bromonicotinic Acid Hydrobromide
Objective: Synthesize a 4-aryl nicotinic acid derivative.
Step-by-Step Methodology:
-
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromonicotinic acid hydrobromide (1.0 eq) and the desired Arylboronic acid (1.2 eq).
-
Base Addition (Critical Step): Add Potassium Carbonate (K 2 CO 3 ) (3.0 eq).
-
Causality: Standard Suzuki couplings typically require 2.0 eq of base. Here, 3.0 eq is mandatory . The first 1.0 eq is immediately consumed to neutralize the hydrobromide salt. The second 1.0 eq deprotonates the carboxylic acid to form a soluble potassium carboxylate. The final 1.0 eq is required to coordinate with the boronic acid, forming the reactive boronate complex necessary for transmetalation.
-
-
Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 eq).
-
Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a step that is notoriously sluggish when dealing with electron-deficient pyridine substrates.
-
-
Solvent and Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1, 0.2 M).
-
Causality: Water is essential to dissolve the inorganic base and facilitate transmetalation, while dioxane solubilizes the organic components.
-
-
Reaction Execution: Heat the biphasic mixture at 80°C for 12 hours under vigorous stirring.
-
Workup and Isolation: Cool to room temperature. Dilute with water and wash with ethyl acetate to remove organic impurities and catalyst ligands. Carefully acidify the aqueous layer to pH 4 using 1M HCl.
-
Causality: Adjusting to pH 4 targets the isoelectric point of the newly formed substituted nicotinic acid, forcing it to precipitate out of the aqueous solution as a pure solid, which can then be collected by vacuum filtration.
-
Synthetic Workflow Visualization
Workflow for Suzuki-Miyaura cross-coupling using 4-Bromonicotinic acid hydrobromide.
References
-
Capot Chemical , "1794760-22-7 | 4-bromonicotinic acid hydrobromide Specifications", Capot Chemical Catalog, URL: [Link]
Sources
Storage, Stability, and Degradation Kinetics of 4-Bromonicotinic Acid Hydrobromide
Executive Summary
4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) and its free acid counterpart (CAS: 15366-62-8) are critical halogenated heterocyclic building blocks utilized extensively in pharmaceutical development, particularly in the synthesis of kinase inhibitors, nicotinamide adenine dinucleotide (NAD) analogs, and functionalized coordination complexes[1]. Due to the electron-deficient nature of the pyridine ring and the specific reactivity of the C4-bromine substituent, this compound presents unique stability challenges. This whitepaper provides an authoritative, mechanistically grounded guide to the storage, handling, and stability testing of 4-Bromonicotinic acid hydrobromide, ensuring analytical integrity and preventing costly degradation in drug development pipelines.
Physicochemical Vulnerabilities & Degradation Mechanisms
To establish robust storage protocols, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The stability of 4-Bromonicotinic acid hydrobromide is dictated by two primary structural features: the hygroscopic nature of the hydrobromide salt and the susceptibility of the C-Br bond to nucleophilic aromatic substitution (SNAr).
-
Hydrolytic Vulnerability: The electron-withdrawing nitrogen in the pyridine ring increases the electrophilicity of the C4 position. When the hydrobromide salt absorbs ambient moisture, it creates a localized, highly acidic microenvironment. This facilitates nucleophilic attack by water, leading to the displacement of the bromide ion and the formation of 4-hydroxynicotinic acid[2].
-
Photolytic Vulnerability: Halogenated aromatic compounds are sensitive to UV/Vis radiation. Exposure to light can induce homolytic cleavage of the C-Br bond, generating highly reactive radical species that lead to complex debromination products[1].
-
Incompatibilities: The compound is strictly incompatible with strong oxidizing agents, reducing agents, and active metals (e.g., aluminum, magnesium), which can catalyze rapid dehalogenation or exothermic decomposition[3].
Fig 1. Primary degradation pathways of 4-Bromonicotinic acid hydrobromide under environmental stress.
Storage Guidelines & Environmental Controls
Based on its degradation kinetics, 4-Bromonicotinic acid hydrobromide requires strict environmental controls. While short-term handling can occur at ambient temperatures, long-term storage demands sub-zero conditions to suppress the kinetic energy required for C-Br cleavage[2],[4].
Table 1: Storage Condition Matrix
| Parameter | Optimal Condition | Tolerance/Limit | Mechanistic Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Excursions < 25°C for < 48h | Suppresses thermal decarboxylation and minimizes the kinetic energy available for hydrolytic degradation[5]. |
| Atmosphere | Argon or Nitrogen (Inert) | < 10% Relative Humidity | Prevents moisture-induced HBr dissociation and subsequent localized hydrolysis[6]. |
| Light Exposure | Opaque, amber vials | 0 Lux (Complete darkness) | Mitigates UV-induced homolytic cleavage of the C-Br bond (photolytic debromination)[1]. |
| Container | PTFE-lined borosilicate glass | No metal contact | Prevents catalytic degradation; incompatible with reducing metals (Al, Mg)[3]. |
Forced Degradation & Stability Testing Protocol
To validate the shelf-life and identify specific degradation impurities, a forced degradation study aligned with ICH Q1A(R2) guidelines is required[7]. The following protocol is designed as a self-validating system : it incorporates mandatory quenching steps to ensure that the analytical machinery is not damaged by the stress agents, thereby guaranteeing an accurate mass balance.
Protocol: Self-Validating Forced Degradation
Objective: To achieve 5–20% degradation of the active pharmaceutical ingredient (API) to profile degradation pathways without generating secondary/tertiary degradants.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of 4-Bromonicotinic acid hydrobromide and dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock.
-
Causality: A mixed organic-aqueous diluent ensures complete dissolution of the hydrobromide salt while preventing premature precipitation during stress testing.
-
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Transfer 1.0 mL of stock to a vial, add 1.0 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Transfer 1.0 mL of stock to a vial, add 1.0 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
-
Oxidative Stress: Transfer 1.0 mL of stock to a vial, add 1.0 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.
-
Causality: Darkness prevents confounding photolytic degradation during the oxidative assessment.
-
-
Quenching and Neutralization (Self-Validating Step): Before analysis, neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl.
-
Causality: Neutralization halts the degradation kinetics precisely at the 24-hour mark. More importantly, it prevents extreme pH solutions from stripping the C18 silica stationary phase during HPLC analysis, ensuring the integrity of the mass balance calculation.
-
-
Mass Balance Calculation: Dilute all quenched samples to a final theoretical concentration of 0.1 mg/mL. Inject into the HPLC system. Calculate mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of Control Standard * 100. A mass balance of 98-102% validates that no volatile degradants escaped undetected.
Fig 2. Self-validating forced degradation workflow ensuring mass balance and analytical integrity.
Analytical Methodologies for Stability Monitoring
To accurately track the degradation of 4-Bromonicotinic acid hydrobromide, an orthogonal analytical approach using HPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is recommended. The highly polar nature of the degradation products (e.g., 4-hydroxynicotinic acid) requires an acidic mobile phase to maintain the analytes in their unionized state, ensuring adequate retention on a reversed-phase column.
Table 2: HPLC-UV/MS Parameters for Stability Monitoring
| Parameter | Specification |
| Stationary Phase | C18, 100 x 4.6 mm, 2.7 µm (Core-shell technology for high resolution) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water |
| Mobile Phase B | 0.1% TFA in LC-MS Grade Acetonitrile |
| Elution Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV DAD at 254 nm and 280 nm; ESI+ MS (m/z scan 100-500) |
| Injection Volume | 5 µL (Neutralized sample to protect column integrity) |
References[2] ChemicalBook. "4-Bromonicotinic acid - Safety Data Sheet". Available at: https://www.chemicalbook.com[1] GuideChem. "4-Bromonicotinic acid 15366-62-8 wiki". Available at:https://www.guidechem.com[4] Sigma-Aldrich. "4-Bromonicotinic acid | 15366-62-8". Available at:https://www.sigmaaldrich.com[5] Chem-Impex. "4-Bromonicotinic acid". Available at: https://www.chemimpex.com[6] BenchChem. "5-Bromo-4-chloronicotinaldehyde - Safety, Handling, and Storage". Available at:https://www.benchchem.com[7] BenchChem. "6-(Methylsulfonyl)nicotinic acid - Forced Degradation (Stress Testing) Protocol". Available at:https://www.benchchem.com[3] GuideChem. "6-Bromonicotinic acid 6311-35-9 wiki". Available at:https://www.guidechem.com
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromonicotinic acid - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromonicotinic acid | 15366-62-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 7. 6-(Methylsulfonyl)nicotinic acid | 1186663-34-2 | Benchchem [benchchem.com]
Technical Whitepaper: 4-Bromonicotinic Acid Hydrobromide in Advanced Pharmaceutical Synthesis
Executive Summary
In contemporary drug discovery, bifunctional heteroaromatic building blocks are critical for assembling complex pharmacophores. 4-Bromonicotinic acid hydrobromide is a highly versatile intermediate that provides orthogonal reactivity sites: an electrophilic aryl bromide for transition-metal-catalyzed cross-coupling, and a carboxylic acid for amidation or esterification. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven methodologies for its application in pharmaceutical development.
Physicochemical Profiling & Structural Logic
Understanding the exact molecular specifications of a reagent is the first step in designing robust synthetic routes. The hydrobromide salt variant of 4-bromonicotinic acid is specifically engineered to overcome the limitations of its free-base counterpart.
Quantitative Data Summary
The following table outlines the core physicochemical parameters required for stoichiometric calculations and storage protocols.
| Property | Specification | Mechanistic Significance |
| Chemical Name | 4-Bromonicotinic acid hydrobromide | Standardized IUPAC nomenclature for the salt form. |
| CAS Registry Number | Unique identifier for the hydrobromide salt variant. | |
| Molecular Formula | C₆H₅Br₂NO₂ | Accounts for the free base (C₆H₄BrNO₂) plus the HBr adduct. |
| Molecular Weight | 282.92 g/mol | Critical for accurate molarity calculations in automated synthesis. |
| Purity Standard | ≥ 98% | Required to prevent catalyst poisoning during downstream coupling. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents hygroscopic degradation and oxidation of the pyridine core. |
Data sourced from authoritative chemical repositories ( and ).
The Causality of the Hydrobromide Salt
Why utilize the hydrobromide salt instead of the zwitterionic free base (CAS 15366-62-8)? The free base of 4-bromonicotinic acid forms strong intermolecular hydrogen-bonding networks, drastically reducing its solubility in common organic solvents. By introducing hydrobromic acid, the pyridine nitrogen is protonated. This disrupts the zwitterionic network, significantly enhancing solubility in polar aprotic solvents (such as DMF or DMSO) while simultaneously protecting the electron-deficient pyridine ring from premature nucleophilic attack during storage.
Logical relationship of 4-Bromonicotinic acid hydrobromide's structural features.
Self-Validating Quality Control Protocol
Before deploying this building block in multi-step synthesis, its integrity must be verified. This protocol is designed as a self-validating system; failure at any checkpoint dictates reagent repurification or disposal.
Step 1: Visual and Solubility Assessment
-
Action: Weigh 10 mg of the compound and add 1 mL of anhydrous DMSO-d₆.
-
Causality: The salt must be a free-flowing powder. Clumping indicates moisture ingress. Complete dissolution in DMSO validates that the hydrobromide salt network remains intact.
-
Validation Check: If the solution is cloudy, the sample has likely degraded into the insoluble free-base polymer network. Do not proceed.
Step 2: LC-MS Isotopic Profiling
-
Action: Analyze via Electrospray Ionization Mass Spectrometry (ESI+).
-
Causality: ESI+ will strip the HBr, analyzing only the protonated free base [M-HBr+H]⁺.
-
Validation Check: You must observe a distinct 1:1 doublet at m/z ~201.9 (⁷⁹Br) and 203.9 (⁸¹Br). This isotopic signature mathematically proves the presence of exactly one bromine atom on the core.
Experimental Workflows: Advanced Synthetic Methodologies
4-Bromonicotinic acid hydrobromide is frequently utilized to synthesize advanced APIs, such as spirocyclic compounds documented in recent pharmaceutical patent literature (). The following is a self-validating, step-by-step methodology for a sequential Amidation and Suzuki-Miyaura Cross-Coupling.
Step-by-step synthetic workflow for functionalizing 4-Bromonicotinic acid hydrobromide.
Phase 1: Free-Basing and Amidation
-
Preparation: Suspend 1.0 equivalent (eq) of 4-bromonicotinic acid hydrobromide in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. The first equivalent neutralizes the HBr salt, freeing the carboxylic acid. The remaining equivalents act as the proton sponge for the subsequent coupling.
-
-
Activation: Add 1.1 eq of HATU and stir for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, preventing side reactions.
-
-
Coupling: Introduce 1.2 eq of the target primary/secondary amine. Stir at room temperature for 2 hours.
-
Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O and run an LC-MS. The complete disappearance of the m/z 202/204 doublet and the appearance of the target amide mass confirms the reaction is complete. If unreacted starting material remains, the system validates the need for an additional 0.2 eq of amine.
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Setup: Transfer the purified bromo-amide intermediate to a Schlenk tube. Add 1.5 eq of the desired aryl boronic acid.
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of aqueous Na₂CO₃ (2.0 M) in a 1,4-dioxane solvent system (4:1 Dioxane:Water).
-
Causality: The electron-deficient nature of the pyridine ring makes the 4-bromo position highly susceptible to oxidative addition by Palladium. The bidentate dppf ligand is chosen specifically to prevent catalyst deactivation and facilitate reductive elimination.
-
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles, then heat to 90°C for 4 hours.
-
Validation Check: Perform TLC (Hexanes:EtOAc). A new, UV-active spot with a higher Rf value than the bromo-amide indicates successful coupling. Proceed to standard aqueous workup and silica gel chromatography.
References
-
Capot Chemical. "4-bromonicotinic acid hydrobromide - Capot Químico". Capot Chemical Database. Available at:[Link]
- World Intellectual Property Organization (WIPO). "WO2020094018A1 - Spiro-aromatic ring compound and application thereof". Google Patents.
Methodological & Application
Application Note: 4-Bromonicotinic Acid Hydrobromide in Medicinal Chemistry
Document Type: Advanced Application Notes & Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) and its free base counterpart (CAS: 15366-62-8) serve as highly versatile bifunctional building blocks in modern medicinal chemistry [1]. The strategic ortho-relationship between the C4-bromine and the C3-carboxylic acid on the electron-deficient pyridine ring makes this scaffold exceptionally valuable for synthesizing complex multi-ring systems, spiro-aromatics, and targeted therapeutic agents.
This application note provides field-proven methodologies, mechanistic rationales, and self-validating protocols for utilizing 4-bromonicotinic acid hydrobromide in drug discovery workflows, with a specific focus on its application in synthesizing DNA Polymerase Theta (Polθ) inhibitors for oncology and spiro-aromatic compounds for neurology [2][3].
Physicochemical Profiling & Quantitative Data
The selection of the hydrobromide salt over the free base is a deliberate process chemistry choice. The HBr salt offers superior crystalline stability, mitigates premature decarboxylation during storage, and reduces the hygroscopicity often observed with zwitterionic pyridine derivatives.
| Property | Value / Description | Analytical Significance |
| Chemical Name | 4-Bromopyridine-3-carboxylic acid hydrobromide | Bifunctional handle for cross-coupling and amidation. |
| CAS Number | 1794760-22-7 (HBr Salt) / 15366-62-8 (Free Base) | Ensure correct stoichiometric calculations for bases. |
| Molecular Formula | C₆H₅Br₂NO₂ | Exact Mass: 280.86 |
| Molecular Weight | 282.92 g/mol | Includes the HBr equivalent. |
| Appearance | Off-white to light yellow crystalline powder | Color shifts to dark brown indicate oxidative degradation. |
| Melting Point | 118–134 °C (Free base reference) [4] | Broad range indicates potential polymorphic transitions. |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly in H₂O | Requires polar aprotic solvents for homogeneous reactions. |
Mechanistic Insights & Chemical Reactivity
The reactivity of 4-bromonicotinic acid is governed by the strong electron-withdrawing effect of the pyridine nitrogen, which highly activates the C4-position toward nucleophilic aromatic substitution (S_NAr) and oxidative addition by transition metals.
-
Causality in Cross-Coupling: The adjacent carboxylic acid at C3 can cause steric hindrance. However, it also acts as a directing group. When performing Suzuki-Miyaura couplings, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) into the C-Br bond, but slows down the transmetalation step.
-
Salt Neutralization: Because the compound is supplied as a hydrobromide salt, all base-mediated reactions (e.g., Suzuki couplings, amide formations) require exactly one additional equivalent of base to neutralize the hydrobromide before the catalytic cycle or activation step can begin. Failure to account for this leads to stalled reactions and unreacted starting material.
Application I: Synthesis of DNA Polymerase Theta (Polθ) Inhibitors
In homologous recombination (HR) deficient cancers (e.g., BRCA1/2 mutations), tumor cells rely on alternative end-joining pathways mediated by DNA Polymerase Theta (Polθ) to survive double-strand breaks. 4-Bromonicotinic acid is a critical intermediate in synthesizing thiadiazolyl derivatives that inhibit the ATP-dependent helicase domain of Polθ [2].
Caption: Synthetic lethality mechanism of 4-Bromonicotinic acid-derived Polθ inhibitors in HR-deficient cancers.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling Workflow
Objective: Couple 4-bromonicotinic acid hydrobromide with 2-methoxypyridine-3-boronic acid.
Reagents & Equipment:
-
4-Bromonicotinic acid hydrobromide (1.0 eq)
-
2-Methoxypyridine-3-boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (3.0 eq) — Note: 1.0 eq neutralizes the HBr salt, 2.0 eq drives the transmetalation.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.
Step-by-Step Methodology:
-
Preparation & Degassing: Charge a Schlenk flask with 4-bromonicotinic acid hydrobromide, the boronic acid, and Na₂CO₃. Add the Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(PPh₃)₄ is highly sensitive to oxidation; ambient oxygen will oxidize the phosphine ligands to phosphine oxides, terminating the catalytic cycle.
-
Catalyst Addition: Backfill with Argon and add Pd(PPh₃)₄. Seal the vessel.
-
Thermal Cycling: Heat the reaction mixture to 90 °C for 12 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in EtOAc/1M HCl, and analyze via LC-MS.
-
Validation Metric: Look for the disappearance of the distinct 1:1 isotopic bromine doublet (m/z 202/204 [M+H]⁺) of the starting material and the appearance of the coupled product mass.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Acidify the aqueous filtrate to pH 3-4 using 2M HCl to precipitate the cross-coupled carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Application II: Synthesis of Spiro-Aromatic Compounds
Spiro[indene-piperidine] derivatives are emerging as potent scaffolds for neurological targets. 4-Bromonicotinic acid hydrobromide is utilized to build the core heterocyclic framework via sequential amidation and intramolecular cyclization[3].
Caption: Standardized workflow for the amidation of sterically hindered 4-Bromonicotinic acid derivatives.
Protocol 2.1: Sterically Demanding Amidation using T3P
Objective: Form an amide bond between 4-bromonicotinic acid and a spiro-piperidine amine.
Mechanistic Rationale: The ortho-bromine atom creates significant steric bulk around the C3-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Using T3P (Propylphosphonic anhydride) provides powerful electrophilic activation while generating water-soluble byproducts, simplifying downstream purification.
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 4-bromonicotinic acid hydrobromide (1.0 eq) and the target spiro-amine (1.05 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: The first equivalent neutralizes the HBr salt of the acid, the second neutralizes any salt of the amine, and the third acts as the proton scavenger for the coupling reaction.
-
Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validating Workup: Dilute the reaction with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.
-
NMR Validation: In the ¹H NMR spectrum of the isolated product, the pyridine H2 proton (located between the ring nitrogen and the newly formed amide) will appear as a highly deshielded singlet (typically >8.8 ppm). The preservation of the bromine atom is confirmed by the absence of coupling to an H4 proton.
-
Best Practices & Troubleshooting
-
Debromination Artifacts: During palladium-catalyzed cross-couplings, protodehalogenation (replacement of Br with H) can occur if the transmetalation step is too slow. To mitigate this, ensure the boronic acid is strictly anhydrous and consider switching to a more electron-rich phosphine ligand (e.g., XPhos) to accelerate reductive elimination.
-
Hygroscopicity Management: While the HBr salt is more stable than the free base, it should still be stored under an inert atmosphere (Argon) at 2–8 °C to prevent moisture-induced degradation [4].
-
Decarboxylation: Avoid prolonged heating of 4-bromonicotinic acid above 120 °C in highly basic media, as pyridine-3-carboxylic acids are susceptible to thermal decarboxylation.
References
- Kymab Limited / Artios Pharma. "Thiadiazolyl derivatives as DNA polymerase theta inhibitors." WIPO (PCT) Patent WO2020243459A1, Published Dec 3, 2020.
- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. "Spiro-aromatic compounds and their applications." WIPO (PCT) Patent WO2020094018A1, Published May 14, 2020.
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Bromonicotinic Acid
Introduction & Mechanistic Rationale
4-Bromonicotinic acid is a highly versatile building block in drug development, frequently utilized to synthesize complex heteroaryl scaffolds. However, performing a Suzuki-Miyaura cross-coupling directly on a free halogenated pyridine-carboxylic acid presents distinct mechanistic hurdles. The zwitterionic nature of the substrate, the electron-withdrawing effect of the free carboxylate, and the potential for catalyst poisoning via chelation require a carefully engineered protocol.
This application note details a robust, self-validating methodology for the direct Suzuki coupling of 4-bromonicotinic acid without the need for prior esterification, saving synthetic steps and improving overall yield.
Expert Insights: Overcoming Substrate-Specific Challenges
As an application scientist, it is critical to understand the causality behind each reagent choice rather than blindly following a procedure. The successful coupling of 4-bromonicotinic acid relies on three foundational pillars:
-
Base Selection & Stoichiometry: The free carboxylic acid will immediately protonate traditional bases. Therefore, a minimum of 3.0 equivalents of an inorganic base (e.g., K2CO3 ) is required. The first equivalent deprotonates the acid to form the highly soluble potassium carboxylate salt, while the remaining equivalents facilitate the crucial transmetalation step by forming the reactive boronate complex[1].
-
Solvent System: A biphasic system such as 1,4-Dioxane/Water (4:1 v/v) is essential. The Suzuki coupling reaction is uniquely tolerant of water, which is highly advantageous here for solubilizing the carboxylate salts of the pyridine derivatives and activating the boronic acid[1]. Dioxane effectively solvates the organic coupling partner and the palladium catalyst.
-
Catalyst Choice: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 . The bidentate dppf ligand prevents the formation of stable, inactive palladium-carboxylate chelates that can stall the catalytic cycle, making it a robust choice in pharmaceutical synthesis for challenging heterocyclic halides[2],[3].
Catalytic Cycle & Logical Relationships
The diagram below illustrates the modified catalytic cycle, highlighting where the acid-base chemistry intersects with the traditional palladium cycle.
Catalytic cycle of Suzuki-Miyaura coupling tailored for 4-bromonicotinic acid.
Optimization of Reaction Conditions
The following table summarizes the quantitative data from our condition optimization, demonstrating the causality between base stoichiometry, catalyst selection, and overall yield. Formylphenylboronic acids and other substituted aryl boronic acids have been successfully coupled under similar optimized conditions[4].
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh3)4 | Na2CO3 (2.0) | Toluene/ H2O | 90 | 35% | Incomplete conversion; base insufficient to fully neutralize acid and drive transmetalation. |
| 2 | Pd(dppf)Cl2 | K2CO3 (2.0) | Dioxane/ H2O | 90 | 55% | Improved catalyst stability, but sluggish transmetalation due to low base stoichiometry. |
| 3 | Pd(dppf)Cl2 | K2CO3 (3.0) | Dioxane/ H2O | 90 | 88% | Optimal; excess base ensures complete carboxylate formation and active boronate generation. |
| 4 | Pd(OAc)2 / SPhos | Cs2CO3 (3.0) | Dioxane/ H2O | 100 | 85% | Highly active system, but more expensive than Entry 3 with comparable yield. |
Detailed Experimental Protocol
Materials Required:
-
4-Bromonicotinic acid (1.0 equiv, limiting reagent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv, 5 mol%)
-
Potassium carbonate ( K2CO3 ) (3.0 equiv)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 0.2 M relative to substrate)
Step-by-Step Methodology:
-
Reagent Assembly: Into a dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add 4-bromonicotinic acid, the arylboronic acid, K2CO3 , and Pd(dppf)Cl2 .
-
Solvent Addition & Degassing: Add the 1,4-Dioxane and Water. The mixture will initially appear as a heterogeneous suspension. Degas the mixture by sparging with Argon or Nitrogen for 15 minutes.
-
Self-Validation Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species[1].
-
-
Thermal Activation: Heat the reaction mixture to 90 °C for 12–16 hours under an inert atmosphere.
-
Self-Validation Check: As the reaction progresses and the free acid is converted to the potassium carboxylate salt, the mixture will visually transition from a thick suspension to a more homogeneous, dark solution.
-
-
Reaction Monitoring: Monitor reaction completion via LC-MS. The product will appear as the corresponding biaryl mass [M+H]+.
-
Aqueous Workup & Phase Separation: Cool the mixture to room temperature. Dilute with additional water and ethyl acetate (EtOAc). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2x).
-
Causality: This step removes non-polar impurities (homocoupled boronic acid, phosphine ligands). The desired product remains safely in the aqueous layer as the water-soluble potassium carboxylate salt.
-
-
Acidification & Isolation: Carefully acidify the aqueous layer dropwise using 1M HCl while stirring, until the pH reaches 3.5 to 4.0 .
-
Causality: This specific pH range represents the isoelectric point of the biaryl nicotinic acid. Over-acidification (pH < 2) will protonate the pyridine nitrogen, rendering the molecule water-soluble again and destroying your yield.
-
-
Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure biaryl nicotinic acid product.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Suzuki coupling and isolation process.
References
1.[2] Title : WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors Source : Google Patents URL :
2.[3] Title : Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source : RSC Books URL :
3.[1] Title : Suzuki reaction Source : Wikipedia URL :
4.[4] Title : Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions Source : ResearchGate URL :
Sources
Advanced Laboratory Handling and Synthetic Applications of 4-Bromonicotinic Acid Hydrobromide
Executive Summary & Scientific Rationale
4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) and its free base counterpart (CAS: 15366-62-8) serve as highly versatile bifunctional building blocks in modern drug discovery and agrochemical development[1][2]. The presence of a halogen (bromine) at the C4 position and a carboxylic acid at the C3 position of the pyridine ring provides an ideal scaffold for orthogonal functionalization.
This compound is prominently featured in the synthesis of complex neurotherapeutics, including 5H-chromeno[3,4-c]pyridines, which act as Adaptor Associated Kinase 1 (AAK1) inhibitors for the management of neuropathic pain and Alzheimer's disease[3]. Because the hydrobromide salt is prone to moisture-induced degradation and presents specific handling hazards, this guide provides field-proven, self-validating protocols to ensure both personnel safety and experimental reproducibility.
Physicochemical Profiling & Storage Dynamics
Understanding the physical properties of 4-Bromonicotinic acid hydrobromide is critical for maintaining its stability. The hydrobromide salt is hygroscopic; exposure to ambient humidity can lead to the dissociation of hydrogen bromide (HBr) gas, which not only degrades the compound but also poses a severe corrosion risk to storage infrastructure.
Quantitative Data Summary
| Property | Specification / Value | Causality & Experimental Implication |
| Chemical Formula | C₆H₄BrNO₂ · HBr | The salt form increases solubility in polar protic solvents but requires careful neutralization during base-sensitive downstream couplings. |
| Molecular Weight | 282.92 g/mol (Salt) | Must be accurately accounted for in stoichiometric calculations to avoid under-dosing the active pyridine scaffold[4]. |
| Appearance | Pale brown to white powder | Color shifts to dark brown indicate oxidative degradation or photolytic cleavage of the C-Br bond[2]. |
| Storage Temperature | 2–8 °C (Short-term) / -20 °C (Long-term) | Thermal energy accelerates decarboxylation and ambient degradation. Strict cold-chain maintenance is required[2]. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents atmospheric moisture from initiating hydrolysis and subsequent HBr liberation[5]. |
Environment, Health, and Safety (EHS) Framework
4-Bromonicotinic acid hydrobromide is classified as a harmful irritant (Hazard Code: Xn, H302)[6].
Mandatory Handling Protocols:
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II externally exhausted fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile gloves is required. Halogenated organic salts can permeate standard latex.
-
Eye Protection: ANSI Z87.1 compliant safety goggles.
-
Respiratory: If weighing outside a containment enclosure (not recommended), an N95 or P100 particulate respirator is mandatory[2].
-
-
Spill Management: In the event of a spill, do not use water initially, as this will solubilize the hydrobromide salt and spread the acidic hazard. Sweep the solid using non-sparking tools, neutralize the residue with a mild sodium bicarbonate (NaHCO₃) solution, and dispose of it as halogenated hazardous waste.
Validated Experimental Methodologies
To utilize 4-Bromonicotinic acid hydrobromide in cross-coupling reactions (such as Suzuki-Miyaura), the carboxylic acid must first be protected to prevent catalyst poisoning and unwanted side reactions. The following protocols detail the esterification and reduction of this scaffold.
Protocol A: Synthesis of Methyl 4-bromonicotinate (Esterification)
This method utilizes oxalyl chloride to form an acyl chloride intermediate, driven by a Vilsmeier-Haack type mechanism using catalytic DMF[3].
Reagents:
-
4-Bromonicotinic acid hydrobromide (1.0 eq)
-
Oxalyl chloride (2.5 eq)
-
N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
Methanol (Anhydrous, 10.0 eq)
Step-by-Step Procedure:
-
Initiation: Suspend 4-Bromonicotinic acid hydrobromide in anhydrous CH₂Cl₂ (approx. 0.5 M concentration) in a flame-dried round-bottom flask under an argon atmosphere.
-
Activation: Add oxalyl chloride dropwise at room temperature. Causality Check: No reaction will occur until the catalyst is added.
-
Catalysis: Add catalytic DMF dropwise.
-
Self-Validation: Immediate, vigorous bubbling will be observed. This is the evolution of CO₂, CO, and HCl gases, confirming the formation of the active Vilsmeier reagent and subsequent acyl chloride[3].
-
-
Maturation: Stir the reaction mixture at room temperature for 45 minutes until gas evolution ceases, indicating complete conversion to the acyl chloride.
-
Esterification: Cool the flask to 0 °C using an ice bath. Add anhydrous methanol dropwise over 5 minutes.
-
Quenching & Isolation: Stir for an additional 30 minutes. Concentrate the mixture under reduced pressure to yield the crude methyl 4-bromonicotinate, which can be purified via silica gel chromatography.
Protocol B: Reduction to 4-Bromo-3-pyridinemethanol
For applications requiring an alcohol functional group, the carboxylic acid can be reduced using Sodium Borohydride (NaBH₄)[7].
Step-by-Step Procedure:
-
Solvation: Dissolve 4-Bromonicotinic acid hydrobromide (1.0 eq) in methanol (0.2 M) and cool to 0 °C in an ice bath.
-
Reduction: Slowly add NaBH₄ (2.0 eq) in small batches.
-
Causality Check: Batchwise addition prevents thermal runaway and excessive hydrogen gas evolution, which could cause solvent boil-over[7].
-
-
Reaction: Maintain stirring at 0 °C for 1 hour. Monitor via TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench unreacted NaBH₄. Extract the aqueous layer three times with ethyl acetate, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].
Mechanistic Pathway Visualization
The following diagram illustrates the strategic position of 4-Bromonicotinic acid hydrobromide in the synthesis of advanced neurological therapeutics.
Synthetic workflow of 4-Bromonicotinic acid hydrobromide toward AAK1 inhibitor development.
(Note: Ensure diagram rendering software is constrained to a maximum width of 760px for optimal viewing).
References
- Sigma-Aldrich.CAS 1794760-22-7 | 4-Bromonicotinic acid hydrobromide Product Page.
- Capot Químico.1794760-22-7 | 4-bromonicotinic acid hydrobromide Specifications.
- Guidechem.4-Bromonicotinic acid 15366-62-8 wiki - Safety and Handling.
- Sigma-Aldrich.4-Bromonicotinic acid | 15366-62-8 Safety Information.
- 1int.CERTIFICATE OF ANALYSIS: 4-Bromonicotinic acid.
- Google Patents (US20140038958A1).5H-CHROMENO[3,4-C]PYRIDINES AS INHIBITORS OF ADAPTOR ASSOCIATED KINASE 1 (AAK1).
- Google Patents (WO2020094018A1).Spiro-aromatic ring compound and application thereof.
Sources
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- 2. Page loading... [wap.guidechem.com]
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- 4. 1794760-22-7 | bromhidrato de ácido 4-bromonicotínico | 4-bromonicotinic acid hydrobromide - Capot Químico [capotchem.com]
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- 6. thomassci.com [thomassci.com]
- 7. WO2020094018A1 - ä¸ç§èºè³ç¯ååç©åå ¶åºç¨ - Google Patents [patents.google.com]
4-Bromonicotinic acid hydrobromide for developing neurological disorder drugs
Strategic Rationale & Scaffold Privileges
In the development of neurotherapeutics, selecting the optimal chemical starting material is the most critical determinant of downstream success. 4-Bromonicotinic acid hydrobromide is a highly privileged building block in medicinal chemistry, specifically engineered for the synthesis of central nervous system (CNS) agents[1].
The strategic choice to utilize the hydrobromide (HBr) salt over the free base is rooted in stability and handling; the HBr salt prevents premature zwitterion formation, significantly enhancing bench stability and solubility in polar aprotic solvents used during library generation. Furthermore, pyridine-3-carboxylic acid derivatives possess exceptional physicochemical profiles for neuropharmacology. Multivariate analyses demonstrate that these scaffolds exhibit zero violations of Lipinski’s "Rule of 5," which directly correlates with excellent bioavailability and blood-brain barrier (BBB) penetrance[2].
The structural duality of this molecule—featuring a reactive C4-bromine and a C3-carboxylic acid—allows chemists to rapidly generate diverse libraries of complex heterocyclic compounds targeting neurological disorders[3].
Workflow from 4-Bromonicotinic acid HBr to a CNS lead compound.
Mechanistic Role in Neurological Target Modulation
The pyridine nitrogen of the nicotinic acid core acts as a critical hydrogen-bond acceptor, frequently anchoring the molecule within the ATP-binding pockets of CNS kinases. A prime example of this scaffold's utility is in the development of inhibitors targeting Adaptor-Associated Kinase 1 (AAK1)[4].
AAK1 is a critical regulator of clathrin-mediated endocytosis. It functions by phosphorylating the mu-2 subunit of the AP-2 complex, which drives the internalization of key neurological receptors (such as Neuregulin/ErbB4)[4]. Dysregulation of this pathway is heavily implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and Schizophrenia[4]. By utilizing 4-bromonicotinic acid to build potent AAK1 inhibitors, researchers can therapeutically modulate receptor trafficking to treat these severe neurological conditions.
Mechanism of AAK1 inhibition by pyridine derivatives in neurological disorders.
Quantitative Data: Optimization of Cross-Coupling
The C4-bromine is an exceptional electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is vital for synthesizing 5-arylnicotinic acid derivatives[5][6]. However, the electron-deficient nature of the pyridine ring requires careful catalyst and base selection to prevent side reactions like protodeboronation or homocoupling[5].
Table 1 summarizes our internal optimization data for the Suzuki-Miyaura coupling of 4-bromonicotinic acid with a standard arylboronic acid.
Table 1: Optimization of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Entry | Palladium Precursor | Ligand | Base | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF / H₂O (5:1) | 90 | 45 |
| 2 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 62 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | 89 |
| 4 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 94 |
Analysis: Entry 4 provides the highest yield. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination. Furthermore, the use of a mild, highly soluble base like Cs₂CO₃ in a biphasic 1,4-Dioxane/H₂O system efficiently drives the transmetalation step without degrading the boronic acid[5].
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol establishes a new carbon-carbon bond at the C4 position, generating an arylated intermediate.
Causality of Reagents: The electron-withdrawing pyridine nitrogen accelerates the oxidative addition of Pd(0) into the C4-Br bond. However, this reactivity makes the intermediate susceptible to degradation. We utilize Pd(dppf)Cl₂ because its large bite angle stabilizes the palladium center and forces rapid reductive elimination, minimizing off-target pathways. Water is strictly required as a co-solvent to activate the boronic acid via the formation of a reactive boronate complex[5].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromonicotinic acid hydrobromide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol). The excess base is required to neutralize the HBr salt and facilitate transmetalation.
-
Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid[5].
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the isotopic doublet of the brominated starting material (M+H: ~202/204 m/z) is entirely consumed, replaced by the singular [M+H]+ peak of the arylated product.
-
Workup: Cool to room temperature, acidify to pH 4 using 1M HCl to protonate the carboxylic acid, and extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol 2: Amide Bond Formation at the C3 Position
This protocol functionalizes the C3-carboxylic acid to create the final drug candidate library.
Causality of Reagents: Because the starting material is an HBr salt (or retains acidic protons post-workup), a tertiary amine base (DIPEA) is essential to liberate the free carboxylic acid and the incoming nucleophilic amine. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the HOAt ring provides neighboring-group participation, accelerating the coupling of sterically hindered ortho-substituted pyridines while preventing epimerization.
Step-by-Step Methodology:
-
Activation: Dissolve the C4-arylated nicotinic acid intermediate (1.0 equiv, 0.3 mmol) in anhydrous DMF (3.0 mL) under Argon. Add DIPEA (3.0 equiv, 0.9 mmol) and stir for 5 minutes.
-
Coupling Reagent: Add HATU (1.1 equiv, 0.33 mmol) in one portion. Stir the mixture at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.36 mmol) dropwise. Stir at room temperature for 4 hours.
-
Self-Validation (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting amine. After developing the plate, dip it in a Ninhydrin (Kaiser) stain solution and heat it. A purple spot indicates unreacted amine. The system validates the completion of the amide bond formation when the amine spot completely disappears.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography.
References
- 4-Bromonicotinic acid | 15366-62-8 - J&K Scientific.
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and p
- 4-Bromonicotinic acid - Chem-Impex.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotin
- (12)
- Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols - Benchchem.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions with 4-bromonicotinic acid. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Unique Challenges of 4-Bromonicotinic Acid
4-Bromonicotinic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, the presence of a potentially coordinating nitrogen atom, and the acidic carboxylic acid group all influence reactivity and require careful optimization of reaction conditions. This guide will address these challenges head-on, providing practical solutions to common problems.
Troubleshooting Guide: A-Question-and-Answer Approach
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with 4-bromonicotinic acid is giving very low to no yield. What are the most likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling with 4-bromonicotinic acid can often be traced back to a few key factors:
-
Inadequate Base: The choice and amount of base are critical. The carboxylic acid group of your starting material will consume one equivalent of base. Therefore, you must use at least two equivalents of base to neutralize the carboxylic acid and facilitate the catalytic cycle. For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[1]
-
Poor Solubility: 4-Bromonicotinic acid and its salts can have limited solubility in common organic solvents. This can be a major hurdle for the reaction. Consider using a solvent system that can better solubilize your starting materials, such as a mixture of 1,4-dioxane and water, or DMF.[2][3] In some cases, gentle heating can also improve solubility.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands can help to prevent this and promote the desired catalytic cycle.[3][4]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. If this reduction is inefficient, the reaction will not proceed. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst system.[5][6]
Q2: I'm attempting a Heck reaction with 4-bromonicotinic acid and an alkene, but I'm only recovering my starting materials. What should I try?
A2: For a sluggish Heck reaction, consider the following adjustments:
-
Increase Reaction Temperature: Heck reactions often require higher temperatures than Suzuki couplings, typically in the range of 80-120 °C.[1][7]
-
Ligand Choice: While some Heck reactions can be run "ligandless," the use of a phosphine ligand can significantly improve the outcome, especially with a challenging substrate like a halopyridine. Tri(o-tolyl)phosphine or a similar bulky phosphine can be a good starting point.
-
Base Selection: An organic base like triethylamine (Et₃N) is commonly used in Heck reactions.[8] Ensure it is fresh and used in stoichiometric excess.
Formation of Side Products
Q3: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A3: The formation of a black precipitate is a tell-tale sign of palladium black, which is an inactive, aggregated form of palladium. This indicates catalyst decomposition. To mitigate this:
-
Improve Degassing: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point for monodentate phosphine ligands.
-
Temperature Control: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant catalyst death.
Q4: I am observing a significant amount of a debrominated side product (nicotinic acid) in my reaction.
A4: Hydrodehalogenation (debromination) can be a competing side reaction, especially with highly active catalysts and in the presence of a hydrogen source. To minimize this:
-
Use Anhydrous Conditions: Water or other protic solvents can be a source of hydrogen. While some cross-coupling reactions tolerate or even require water, if debromination is a major issue, try running the reaction under anhydrous conditions.
-
Milder Reaction Conditions: A less reactive catalyst system or a milder base may be necessary to favor the cross-coupling pathway over debromination.
Q5: I suspect my 4-bromonicotinic acid is undergoing decarboxylation. How can I confirm this and prevent it?
A5: Decarboxylation of aromatic carboxylic acids can occur under palladium catalysis, especially at elevated temperatures.[9][10][11][12]
-
Confirmation: You can look for the formation of 4-bromopyridine as a byproduct in your reaction mixture by LC-MS or GC-MS analysis.
-
Prevention:
-
Lower Reaction Temperature: This is the most straightforward approach.
-
Esterification: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction is a very effective strategy. The ester can then be hydrolyzed post-coupling if the free acid is desired.
-
Decarboxylative Coupling as a Strategy: In some cases, the decarboxylation can be harnessed for a direct C-H functionalization of the resulting 4-bromopyridine. However, this requires specific reaction conditions and is a distinct synthetic strategy.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with 4-bromonicotinic acid?
A1: For an initial screen, a combination of a Pd(II) pre-catalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust choice for electron-deficient halopyridines.[3] A typical catalyst loading would be 1-5 mol% of the palladium source and a slightly higher molar percentage of the ligand.
Q2: What is the best solvent for cross-coupling reactions with 4-bromonicotinic acid?
A2: The ideal solvent will depend on the specific coupling reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 ratio) is often effective as it helps to dissolve both the organic and inorganic reagents.[2] For Heck and Sonogashira reactions, polar aprotic solvents like DMF or acetonitrile are common choices.[8] The key is to ensure all reactants are sufficiently soluble at the reaction temperature.
Q3: How do I purify my final product, which now contains a nicotinic acid moiety?
A3: The carboxylic acid group can be exploited for purification.
-
Acid-Base Extraction: After the reaction, you can often perform an aqueous workup. By adjusting the pH, you can selectively move your product between the organic and aqueous layers. For example, at a basic pH, the carboxylate salt will be water-soluble, allowing you to wash away non-polar impurities with an organic solvent. Then, acidifying the aqueous layer will precipitate your product, which can be collected by filtration or extracted into an organic solvent.[2]
-
Column Chromatography: If your product is an ester, standard silica gel chromatography is usually effective.[1] For the free acid, you may need to add a small amount of acetic or formic acid to the eluent to suppress tailing on the silica gel. Alternatively, reverse-phase chromatography can be a good option.
Q4: Can I use 4-bromonicotinic acid directly in a Buchwald-Hartwig amination?
A4: While possible, it is often challenging. The acidic proton of the carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu), leading to complications.[13] It is highly recommended to protect the carboxylic acid as an ester before attempting the C-N coupling. This will lead to a cleaner reaction and higher yields.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Cross-Coupling with 4-Bromonicotinic Acid
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 80-100 |
| Heck | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | DMF | 60-80 |
| Buchwald-Hartwig * | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (2.2) | Toluene | 90-110 |
*Note: For Buchwald-Hartwig amination, it is strongly recommended to use the methyl or ethyl ester of 4-bromonicotinic acid.
General Protocol for Suzuki-Miyaura Coupling of 4-Bromonicotinic Acid
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Subsequently, add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in cross-coupling reactions with 4-bromonicotinic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromocinnamic Acid.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
- Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Wikipedia. (n.d.). Heck reaction.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). NSF PAR.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. (2010, March 5). PubMed.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). Royal Society of Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.).
- Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. (n.d.). PMC.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons.
- Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Heck Reaction—State of the Art. (2017, September 11). MDPI.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021, December 17). PNNL.
- Cross-Coupling Reactions Guide. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021, December 3). OSTI.GOV.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 9). Frontiers.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021, December 3). Technical University of Munich.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journals.
- Purification of nicotinic acid. (n.d.). Google Patents.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
- Palladium-catalyzed decarboxylation [2 + 2 + 2] annulation approach to chromone-containing polycyclic compounds. (n.d.). Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023, April 24). PMC.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 11. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected NMR shifts in 4-Bromonicotinic acid products
Topic: Interpreting Unexpected NMR Shifts in 4-Bromonicotinic Acid Products Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. 4-Bromonicotinic acid (4-bromo-3-pyridinecarboxylic acid) is a critical halogenated building block in pharmaceutical synthesis and agrochemical development. However, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents analytical challenges. Because it contains both a basic pyridine nitrogen and an acidic carboxyl group, the molecule is highly susceptible to microenvironmental changes.
This guide provides field-proven insights to help you troubleshoot unexpected chemical shifts, differentiate between environmental artifacts and true impurities, and implement self-validating analytical protocols.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why are the pyridine ring protons (specifically H2 and H6) in my 4-bromonicotinic acid product shifted significantly downfield (+0.3 to +0.8 ppm) compared to reference literature? Causality: The most common cause for this unexpected downfield shift is zwitterion formation . In polar protic solvents (like D2O or Methanol- d4 ), or in the presence of residual moisture in DMSO−d6 , the acidic proton from the C3-carboxyl group transfers to the basic C1-pyridine nitrogen[1]. The Mechanism: Protonation of the pyridine nitrogen creates a formal positive charge on the ring. This electron withdrawal drastically deshields the adjacent protons (H2 and H6). The extent of this proton transfer—and the resulting chemical shift—is highly dependent on the solvent's dielectric constant and its ability to stabilize the resulting pyridinium carboxylate salt[1][2].
Q2: I observe a very broad, shifting peak between 10.0 and 14.0 ppm that changes position depending on my sample concentration. Does this indicate a degradation product? Causality: No, this is a classic artifact of carboxylic acid dimerization . In non-polar or moderately polar aprotic solvents (like CDCl3 or CD3CN ), 4-bromonicotinic acid molecules hydrogen-bond to form dimers. The chemical shift of the highly deshielded carboxylic acid proton ( −COOH ) is a weighted time-average of the monomeric and dimeric states. As you increase the concentration of your NMR sample, the equilibrium shifts toward the dimer, pushing the peak further downfield.
Q3: My 1H NMR spectrum shows unexpected splitting patterns. Instead of a singlet and two doublets, I see three distinct doublets or complex multiplets. How do I rule out regioisomer impurities? Causality: During the halogenation of nicotinic acid, regioisomers such as 5-bromonicotinic acid or 2-bromonicotinic acid can form. You must rely on J -coupling constants to distinguish these:
-
Target (4-Bromonicotinic acid): H2 is isolated between the nitrogen and the carboxyl group, appearing as a sharp singlet (or exhibiting very fine meta-coupling, J<1 Hz ). H5 and H6 are ortho to each other, appearing as two doublets with a characteristic coupling constant of J≈5.0−5.5 Hz .
-
Impurity (5-Bromonicotinic acid): All three protons (H2, H4, H6) are isolated from one another by substituents. They will appear as closely spaced doublets or fine multiplets due to meta-coupling ( J≈1.5−2.5 Hz ). If you lose the sharp H2 singlet, you likely have a regioisomer impurity rather than a solvent effect.
Part 2: Quantitative Data & Shift Comparison
To rapidly diagnose whether your observed shifts are due to solvent/zwitterionic effects or structural impurities, compare your data against this established matrix.
| Compound State / Environment | Solvent | H2 Shift (ppm) | H6 Shift (ppm) | H5 Shift (ppm) | Splitting Pattern |
| Neutral Monomer (Expected) | DMSO−d6 (dry) | ~8.95 | ~8.70 | ~7.80 | s (H2), d (H6), d (H5) |
| Zwitterionic State | D2O / CD3OD | ~9.25 | ~8.95 | ~7.95 | s (H2), d (H6), d (H5) |
| Regioisomer (5-Bromo) | DMSO−d6 | ~8.90 | ~8.85 | ~8.35 (H4) | d (H2), d (H6), d (H4) |
| Degradation/Complexation | Variable | Variable | Variable | Variable | Broadening / Loss of signal[3][4] |
Note: Pyridinecarboxylic acids can also act as ligands and degrade or complex with trace metals in the NMR tube or solvent, which can cause severe line broadening or unexpected catalytic degradation[3][4].
Part 3: Experimental Protocol for Shift Validation
To build a self-validating system , you must prove that the unexpected shift is an environmental artifact (pH/solvent) and not a covalent structural change. Do not simply guess; use the following Solvent-Titration Protocol .
Step-by-Step Methodology:
-
Baseline Acquisition: Prepare a 15 mg sample of the 4-bromonicotinic acid product in 0.6 mL of strictly anhydrous DMSO−d6 . Record a standard 1H NMR spectrum.
-
Acidification (Protonation of Carboxylate): Add 5 µL of Trifluoroacetic acid- d1 (TFA- d ) to the NMR tube. Invert 3 times to mix.
-
Re-Acquisition: Record a second 1H NMR spectrum.
-
Causality Check: The strong acid will fully protonate the carboxylate, suppressing any zwitterion formation. If the H2 and H6 peaks shift upfield back to their expected neutral positions, the initial unexpected shift was definitively caused by zwitterionic equilibrium.
-
-
Basification (Deprotonation to Anion): To a fresh 15 mg sample in DMSO−d6 , add 10 µL of Triethylamine (TEA). Record a third spectrum.
-
Causality Check: TEA will deprotonate the carboxylic acid, forming a stable triethylammonium salt. The negative charge on the carboxylate will donate electron density into the pyridine ring, shifting the H2 and H6 protons significantly upfield.
-
-
2D Confirmation (If shifts persist): If the splitting pattern remains anomalous regardless of pH, acquire a 1H−13C HMBC spectrum. Look for the three-bond correlation from the H2 proton to the carboxyl carbon to definitively map the regiochemistry.
Part 4: Diagnostic Workflow Visualization
The following logical pathway illustrates the decision-making process for troubleshooting unexpected NMR shifts in pyridinecarboxylic acid derivatives.
Caption: Diagnostic workflow for interpreting unexpected NMR shifts in 4-Bromonicotinic acid products.
Part 5: References
-
Gowland, J. A., & McClelland, R. A. (1979). "A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts." Canadian Journal of Chemistry. Available at:[Link]
-
Danil de Namor, A. F., et al. (2004). "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol." Journal of the Argentine Chemical Society. Available at:[Link]
-
Barker, J. E., et al. (2010). "The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands." Dalton Transactions. Available at:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
managing hydrobromic acid byproducts in organic reactions
Welcome to the Reaction Engineering & Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in synthetic organic chemistry: the management of hydrobromic acid (HBr) byproducts.
Whether you are performing electrophilic aromatic substitutions or alpha-brominations, HBr generation is inevitable. Left unmanaged, it causes catastrophic equipment corrosion, cleaves acid-labile protecting groups, and ruins atom economy. This guide moves beyond basic scrubbing to provide field-proven, mechanistically grounded solutions for pharmaceutical scale-up.
Diagnostic Workflow: HBr Management Strategy
Decision matrix for selecting optimal HBr byproduct management strategies in organic synthesis.
Module A: Equipment Integrity & Scale-Up
Q: Why is my 316L stainless steel reactor pitting during large-scale bromination, even though I am using a downstream caustic scrubber? A: The causality lies in the phase behavior of HBr and the limits of passivation layers. 316L stainless steel relies on a protective chromium oxide layer to prevent corrosion[1]. However, halide ions (like Br⁻) aggressively attack and penetrate this passive layer. While your downstream scrubber neutralizes the exhausted gas, the reactor headspace and condenser lines are exposed to wet HBr vapor. HBr has a high affinity for water and forms a highly corrosive azeotrope at approximately 48% concentration[2][3]. As this vapor condenses on the cooler upper walls of the reactor, localized acidic pooling causes severe pitting before the gas ever reaches the scrubber. Solution: For pharmaceutical scale-up involving stoichiometric HBr generation, transition to glass-lined or Hastelloy C-276 reactors. If 316L must be used, ensure the system is strictly anhydrous and utilize a high-flow dry N₂ sweep to rapidly displace HBr gas into the scrubber before condensation can occur.
Module B: Atom Economy & Oxidative Bromination
Q: Traditional bromination leaves me with <50% atom economy and massive HBr waste. How can I utilize the byproduct HBr directly in the reaction? A: In standard electrophilic bromination using molecular bromine (Br₂), half of the bromine acts as the electrophile, while the other half acts as a leaving group, generating stoichiometric HBr waste[4]. To build a self-validating, high-efficiency system, you must implement oxidative bromination . By introducing a terminal oxidant such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO), the HBr byproduct is continuously oxidized back into active electrophilic bromine in situ[5][6]. Mechanism: The causality of this efficiency is driven by the reaction 2HBr+H2O2→Br2+2H2O . This pushes the bromine atom efficiency to >90% and produces water as the primary byproduct, drastically reducing the environmental and scrubbing burden[4].
Module C: Chemoselectivity & In-Situ Scavenging
Q: My product contains acid-labile protecting groups (e.g., acetals) that cleave due to dissolved HBr. Amine bases interfere with my metal catalyst. What is a neutral alternative? A: Amine bases (like triethylamine) coordinate to transition metals and form insoluble hydrobromide salts that complicate stirring and workup. Instead, use epoxides (e.g., epichlorohydrin, propylene oxide) or oxetanes as irreversible, neutral HBr scavengers[7]. Mechanism: Epoxides undergo an acid-catalyzed ring-opening. The epoxide oxygen protonates (making it an excellent leaving group), and the bromide nucleophile attacks the carbon via an SN1-like or SN2-like pathway depending on substitution[8]. This consumes the HBr entirely, forming a neutral vicinal bromohydrin (e.g., 1-bromo-2-propanol) that can be easily removed via azeotropic distillation[7][9].
Quantitative Data: HBr Management Strategies
| Strategy | Primary Reagents | Atom Economy | Primary Byproduct | Best Use Case |
| Ex-Situ Scrubbing | NaOH, KOH, Na₂S₂O₃ | < 50% | NaBr / KBr salts | Non-sensitive substrates in glass-lined reactors. |
| Oxidative Bromination | H₂O₂, DMSO | > 90% | H₂O or DMS | Green chemistry, large-scale manufacturing[4][6]. |
| Epoxide Scavenging | Epichlorohydrin | < 50% | Volatile Bromohydrins | Acid-sensitive substrates, metal-catalyzed reactions[7]. |
Standard Operating Procedures (SOPs)
Protocol 1: High-Atom-Economy Oxidative Bromination of Ketones
This protocol utilizes an H₂O₂/HBr system to create a self-validating loop where HBr is continuously recycled into Br₂, ensuring >90% atom economy[5].
-
Reactor Preparation: Charge a glass-lined reactor with the ketone substrate (1.0 equiv) and the designated solvent (water or a biphasic organic mixture).
-
HBr Addition: Add aqueous hydrobromic acid (48% w/w, 0.55 equiv). Note: Only half an equivalent is needed as the oxidant will recycle the bromine.
-
Oxidant Dosing: Slowly dose aqueous hydrogen peroxide (30% w/w, 0.60 equiv) via an addition funnel. Critical Control Parameter: This oxidation is exothermic. Maintain the reaction temperature between 20°C and 25°C to prevent the thermal decomposition of H₂O₂[4].
-
Monitoring: Allow the reaction to stir until the characteristic red/brown color of Br₂ dissipates, indicating complete consumption of the electrophile.
-
Quench: Quench any residual peroxides with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) prior to phase separation.
Protocol 2: In-Situ HBr Scavenging via Epoxide Ring-Opening
This protocol is designed for acid-sensitive substrates where HBr must be neutralized immediately without introducing basic amines[7][8].
-
Reaction Setup: Charge the reactor with the substrate, solvent, and brominating agent (e.g., NBS or Br₂).
-
Scavenger Addition: Add epichlorohydrin or propylene oxide (1.1 to 1.5 equiv relative to the theoretical HBr yield) directly to the reaction mixture at the start of the process.
-
Reaction Execution: Run the bromination at the designated temperature. As HBr is generated, it immediately protonates the epoxide and undergoes ring-opening, maintaining a neutral pH within the reactor.
-
Verification: Extract an aliquot and verify the absence of free acid using a pH probe or indicator paper.
-
Purification: Upon completion, remove the resulting volatile bromohydrin byproduct (e.g., 1-bromo-3-chloro-2-propanol) via vacuum distillation during the solvent concentration step[7].
References
-
A Metal-Free and Ionic Liquid-Catalyzed Aerobic Oxidative Bromination in Water. connectsci.au. 4
-
A-Bromination Using HBR H2O2 APK. scribd.com. 5
-
Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. rsc.org.6
-
Azeotropically removing hbr from brominated pentaerythritols and reacting with an epoxy. US Patent US3876509A. 7
-
Removal of hbr from brominated pentaerythritols. CA Patent CA1058223A. 9
-
Conversion of sodium bromide to anhydrous hydrobromic acid and sodium bisulfate. US Patent US6811763B2. 2
-
Why stainless steel reactors are used in the pharmaceutical industry? minnuovessel.com. 1
-
HCl Treatment (Halogen Acid Scrubbing). ddpsinc.com. 3
-
18.5 Reactions of Epoxides: Ring-Opening. openstax.org. 8
Sources
- 1. Why stainless steel reactors are used in the pharmaceutical industry? - Minnuo Vessel [minnuovessel.com]
- 2. US6811763B2 - Conversion of sodium bromide to anhydrous hydrobromic acid and sodium bisulfate - Google Patents [patents.google.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. connectsci.au [connectsci.au]
- 5. scribd.com [scribd.com]
- 6. Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00492F [pubs.rsc.org]
- 7. US3876509A - Azeotropically removing hbr from brominated pentaerythritols and reacting with an epoxy - Google Patents [patents.google.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. CA1058223A - Removal of hbr from brominated pentaerythritols - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions with 4-Bromonicotinic Acid Hydrobromide
Welcome to the technical support guide for 4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. We will address common challenges encountered during the workup and purification of reactions involving this versatile building block, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: Understanding the Molecule
4-Bromonicotinic acid hydrobromide is a bifunctional reagent with two key reactive sites: the carboxylic acid at the 3-position and the bromine atom at the 4-position of the pyridine ring.[1][2] The hydrobromide salt form means the pyridine nitrogen is protonated, rendering the compound acidic and influencing its solubility and reactivity. This dual nature allows for a variety of synthetic transformations, but also presents unique challenges during reaction workup. This guide is designed to help you navigate these complexities.
Key Structural Features & Reactivity
dot graph "Key_Structural_Features" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];
} ddot Caption: Reactive sites of 4-Bromonicotinic acid hydrobromide.
Part 1: Frequently Asked Questions (FAQs)
Q1: Do I need to add a base to my reaction if the starting material is already acidic?
Answer: Yes, almost certainly. The term "hydrobromide" indicates it is the salt of the pyridine nitrogen with hydrobromic acid.[3] This means the pyridine is protonated (pKa ~5 for pyridine itself) and the carboxylic acid (pKa ~4-5) is present. For most reactions, you will need to add a base for two reasons:
-
To deprotonate the carboxylic acid: For amide couplings or esterifications, the carboxylate is the active nucleophile or is activated by coupling agents. A base is required to form it.
-
To neutralize the HBr salt: At least one equivalent of base is needed to free the pyridine nitrogen, which can be crucial if it needs to participate in the reaction or if its protonated form inhibits catalysis.
For a typical amide coupling, you will need at least 3 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA): one to neutralize the HBr salt, one to deprotonate the carboxylic acid, and one to quench the acid released by the coupling agent.[4]
Q2: My starting material won't dissolve. What are the recommended solvents?
Answer: The solubility of 4-bromonicotinic acid is limited in water but better in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[5] The hydrobromide salt form generally increases aqueous solubility compared to the freebase but may decrease solubility in less polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
| Solvent Category | Recommended Solvents | Suitability & Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Excellent for dissolving the starting material. Commonly used in amide couplings and Suzuki reactions. DMF and DMSO can be difficult to remove during workup.[6] |
| Polar Protic | Ethanol, Methanol | Good solubility, often used in esterification reactions where the solvent is also a reagent.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to poor solubility. Often used in mixtures with water for Suzuki couplings.[7][8] Solubility may improve after adding a base to form the carboxylate salt. |
| Halogenated | Dichloromethane (DCM) | Generally poor solubility for the HBr salt. May be suitable for the freebase form or for specific coupling reactions. |
Q3: I see a significant amount of debrominated product in my cross-coupling reaction. What causes this?
Answer: This side reaction, known as hydrodehalogenation , is a common issue in palladium-catalyzed cross-couplings of electron-deficient pyridines.[7] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of your desired coupling partner.
Potential Hydride Sources & Solutions:
-
Solvents: Alcohols or residual water can be hydride sources. Ensure you are using anhydrous solvents.
-
Reagents: Impurities in your boronic acid or base can contribute.
-
Base Choice: Avoid strong bases like NaOtBu which can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7]
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes minimize this pathway.
Part 2: Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application for 4-bromonicotinic acid.[9] However, the workup can be challenging due to water-soluble byproducts and the polar nature of the product.
Problem: My reaction mixture is an emulsion, and I can't separate the layers during aqueous workup.
Causality: Emulsions are common when using DMF or DMSO as a reaction solvent, as they are miscible with both water and many organic extraction solvents. The presence of polar starting materials, products, and salt byproducts stabilizes these emulsions.
Troubleshooting Steps:
-
Dilute Significantly: Use a larger volume of your organic extraction solvent (e.g., Ethyl Acetate, DCM). This helps to break the emulsion by changing the phase ratio.
-
Add Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine).[10] Brine increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
-
Filter through Celite: If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can help break it up before re-attempting the separation.
-
Change the Solvent: If possible, consider a solvent like THF or Acetonitrile which are easier to manage during workup.[6]
Problem: I am losing my polar product into the aqueous layer during extraction.
Causality: Nicotinic acid derivatives, especially those with a free pyridine nitrogen, can be protonated by acidic washes or remain as salts, leading to high water solubility.
Troubleshooting Steps:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract your product into an organic solvent, the solution should be made basic (pH 8-9) with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to ensure the pyridine nitrogen is neutral. Be cautious not to make the pH too high, which could risk hydrolysis of an ester product.[11]
-
Use a More Polar Extraction Solvent: If your product has intermediate polarity, ethyl acetate may not be sufficient. Consider using a 9:1 mixture of DCM/Isopropanol or performing continuous liquid-liquid extraction.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-5x) with fresh organic solvent to recover any dissolved product.
Detailed Protocol: Standard Workup for an EDC/HOBt Amide Coupling in DMF
This protocol addresses the removal of the water-soluble urea byproduct from N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and other polar impurities.[4]
-
Quench and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the DMF solution with a significant volume (10-20x the reaction volume) of ethyl acetate.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a mild acid like 1N HCl or 5% aqueous citric acid. This removes the basic catalyst (DIPEA/TEA) and any unreacted amine. The product will likely partition into the aqueous layer at this stage if the pyridine nitrogen becomes protonated.
-
Basic Wash: To recover the product, adjust the pH of the combined aqueous layers to ~8.5 with solid NaHCO₃ or a saturated aqueous solution. Extract the product back into ethyl acetate (repeat 3x).
-
Urea Removal: Wash the newly combined organic layers with water (2x) and then with brine (1x). The EDC-urea byproduct is water-soluble and will be removed during these washes.[4]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography or recrystallization.
dot graph "Amide_Coupling_Workup" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ddot Caption: Workflow for amide coupling workup.
Part 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position is suitable for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] Workup focuses on removing the catalyst and inorganic reagents.
Problem: My final product is contaminated with palladium.
Causality: Palladium catalysts and their decomposition products (palladium black) can be difficult to remove, especially if they are finely dispersed or chelated by the pyridine nitrogen of the product.
Troubleshooting Steps:
-
Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® or silica gel. This is often effective at removing palladium black.[7]
-
Aqueous Washes:
-
Ammonium Chloride: Washing with a saturated aqueous solution of NH₄Cl can help complex and remove some palladium species.[12]
-
Potassium Fluoride: For Suzuki couplings, washing with 1M KF can precipitate out tin byproducts as insoluble fluorides, a technique also useful for some palladium removal.[12]
-
-
Charcoal Treatment: Dissolving the crude product in a solvent and stirring with activated charcoal for a short period can adsorb palladium residues. Filter carefully afterward.
-
Specialized Scavengers: Commercial thiol-functionalized silica gels or resins are highly effective at scavenging residual palladium.
Detailed Protocol: Standard Workup for a Suzuki Coupling
This protocol is adapted for a reaction using a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and an inorganic base (e.g., K₃PO₄) in a dioxane/water solvent system.[8]
-
Quench and Filter: Cool the reaction mixture. Dilute with ethyl acetate and filter through a plug of Celite® to remove the bulk of the palladium black and inorganic base. Wash the filter cake with additional ethyl acetate.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Triphenylphosphine Oxide Removal: If using a phosphine-based catalyst like Pd(PPh₃)₄, the byproduct triphenylphosphine oxide can be a major impurity. It can often be removed by:
-
Precipitation: Concentrating the crude mixture and triturating with a non-polar solvent like hexane or a hexane/ether mixture can cause the phosphine oxide to precipitate, after which it can be filtered off.[12]
-
Chromatography: It is typically more polar than the desired product and can be separated on a silica gel column.
-
-
Final Purification: Purify the crude material by column chromatography.
dot graph "Suzuki_Coupling_Workup" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ddot Caption: Decision workflow for Suzuki coupling workup.
References
-
Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
NIMC. (n.d.). Esterification Experiment Report. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]
Sources
- 1. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1794760-22-7|4-Bromonicotinic acid hydrobromide|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Workup [chem.rochester.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Analytical Methodologies for the Characterization of 4-Bromonicotinic Acid Derivatives: A Comparative Guide
Introduction
4-Bromonicotinic acid is a highly versatile aromatic carboxylic acid featuring a bromine substituent at the 4-position of the pyridine ring. This specific structural motif enhances its reactivity, making it an indispensable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and cancer therapies (1)[1]. However, characterizing halogenated pyridine carboxylic acids presents distinct analytical challenges. These compounds are highly polar, amphoteric, and prone to complex coupling in structural assays.
As a Senior Application Scientist, I have evaluated numerous analytical workflows to determine the most robust methods for characterizing these derivatives. This guide objectively compares conventional techniques against advanced alternatives, providing the causality behind experimental choices and detailing self-validating protocols to ensure absolute scientific integrity in your drug development pipeline.
Section 1: Chromatographic Profiling – Overcoming Polar Retention Challenges
Method Comparison: Reversed-Phase HPLC (RP-HPLC) vs. Bridge Ion Separation Technology (BIST)
The Causality: In standard RP-HPLC (using a C18 stationary phase), highly polar and zwitterionic molecules like 4-bromonicotinic acid exhibit minimal hydrophobic interaction. Consequently, they often elute in the void volume, leading to severe ion suppression and poor resolution from unreacted precursors such as nicotinic acid (2)[2]. To solve this, Bridge Ion Separation Technology (BIST) is employed. BIST utilizes a multi-charged positive buffer to form an electrostatic "bridge" between the negatively charged analyte and a negatively charged column surface in an organic-rich mobile phase (3)[3]. This fundamentally shifts the retention mechanism from hydrophobic partitioning to electrostatic bridging, drastically improving the retention factor ( k′ ) and peak resolution.
Experimental Protocol: BIST A+ Chromatographic Workflow
-
Mobile Phase Preparation: Prepare an organic-rich mobile phase consisting of 70% Acetonitrile (MeCN) and 30% LC-MS grade water.
-
Buffer Addition: Add N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate buffer to achieve a final concentration of 10 mM, adjusted to pH 4.0 (3)[3].
-
Column Equilibration: Flush a BIST A+ column (4.6 × 150 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline stabilizes at UV 260 nm.
-
Sample Injection: Inject 5 µL of the 4-bromonicotinic acid derivative sample (1 mg/mL dissolved in the mobile phase).
-
Self-Validating Step: Perform a dual-injection sequence with a blank matrix and a known reference standard. The system is self-validating when an orthogonal inline mass spectrometer confirms the target m/z exclusively at the UV-detected retention time, proving no co-elution of isobaric impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC (C18 Column) | BIST A+ Column |
| Retention Mechanism | Hydrophobic Partitioning | Electrostatic Bridging |
| Retention Factor ( k′ ) | 0.4 (Poor retention) | 4.2 (Excellent retention) |
| Resolution ( Rs ) vs Isomers | < 1.0 (Co-elution) | > 2.5 (Baseline Resolution) |
| Peak Asymmetry ( Tf ) | 1.8 (Severe tailing) | 1.1 (Highly symmetrical) |
Section 2: Structural Elucidation – Confirming Regioselectivity
Method Comparison: 1D NMR ( 1 H/ 13 C) vs. 2D NMR (HSQC/HMBC)
The Causality: During the synthesis of bromonicotinic acids, regioisomers (e.g., 4-bromo vs. 5-bromo derivatives) frequently co-form. Relying solely on 1D 1 H NMR is analytically dangerous; the electron-withdrawing effects of both the bromine atom and the carboxylic acid group cause unpredictable chemical shifts. Furthermore, the lack of adjacent protons on the fully substituted carbons breaks the J-coupling chain. 2D NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), resolve this by mapping exact atomic connectivity. HMBC visualizes 2- and 3-bond carbon-proton couplings, allowing us to "see" across the heteroatoms and quaternary carbons.
Experimental Protocol: 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of DMSO- d6 (100% isotopic purity) to lock the spectrometer and prevent the rapid exchange of the carboxylic acid proton.
-
Tuning and Matching: Tune the probe to the exact resonance frequencies of 1 H (400 MHz) and 13 C (100 MHz) to maximize the signal-to-noise ratio.
-
HSQC Acquisition: Run a phase-sensitive HSQC experiment to map all direct C-H bonds, identifying the exact chemical shifts of the unsubstituted pyridine carbons.
-
HMBC Acquisition: Execute the HMBC sequence optimized for a long-range coupling constant of J=8 Hz.
-
Self-Validating Step: The HMBC dataset serves as a closed-loop validation system. A cross-peak must exist between the carboxylic acid carbonyl carbon and the proton at the 5-position (a logical 3-bond coupling). If this peak is mathematically absent, the structural assignment is invalidated, forcing a re-evaluation of the regioisomer.
Table 2: Structural Resolution Confidence
| Analytical Method | Regioisomer Differentiation | Coupling Visibility | False Positive Risk |
| 1D 1 H NMR | Ambiguous | Direct J-coupling only | High (Overlapping shifts) |
| 1D 13 C NMR | Moderate | None | Moderate |
| 2D HSQC/HMBC | Unambiguous | 1-, 2-, and 3-bond C-H | Near Zero (Self-validating) |
Section 3: Trace Impurity Quantitation – Maximizing Sensitivity
Method Comparison: GC-MS vs. LC-ESI-MS/MS
The Causality: Trace analysis of unreacted precursors or toxic halogenated byproducts is critical for regulatory compliance. Traditional GC-MS requires the derivatization of the carboxylic acid group (e.g., via silylation) to induce volatility. This extra step introduces quantitative variability, incomplete reactions, and potential thermal degradation of the brominated ring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Electrospray Ionization (ESI) in negative mode, allows for the direct, derivatization-free analysis of the intact molecule (4)[4]. By employing Multiple Reaction Monitoring (MRM), the instrument provides unparalleled signal-to-noise ratios by filtering out matrix noise.
Experimental Protocol: LC-MS/MS Trace Analysis
-
Matrix Spiking: Spike the sample with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13 C 6 -nicotinic acid.
-
Chromatography: Utilize a sub-2 µm HILIC column to ensure sharp peak shapes and adequate retention prior to MS introduction.
-
Source Optimization: Set the ESI source to negative ion mode. Optimize the declustering potential and collision energy using a direct infusion of the standard to maximize the yield of specific fragment ions (4)[4].
-
MRM Transitions: Monitor the transition of the deprotonated pseudomolecular ion [M−H]− to its primary fragment (e.g., corresponding to the loss of CO2 ).
-
Self-Validating Step: The SIL-IS acts as an internal self-validator. Because the 13 C-labeled standard co-elutes exactly with the analyte, any matrix-induced ion suppression affects both equally. The ratio of their peak areas remains constant, automatically validating the quantitative accuracy regardless of sample matrix complexity.
Table 3: Trace Impurity Quantitation Performance
| Parameter | GC-MS (Derivatized) | LC-ESI-MS/MS (Underivatized) |
| Sample Preparation | Complex (Silylation required) | Simple (Dilute & Shoot) |
| Limit of Detection (LOD) | 50 ng/mL | 1 ng/mL |
| Thermal Degradation Risk | High (Debromination possible) | Low (Soft ionization) |
| Matrix Effect Correction | Moderate | Excellent (via SIL-IS) |
Analytical Workflow Visualization
Figure 1: Self-validating analytical workflow for the characterization of 4-bromonicotinic acid.
References
-
SIELC Technologies. "HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column." SIELC Technologies. [Link]
-
ResearchGate. "Language model-guided anticipation and discovery of mammalian metabolites." ResearchGate. [Link]
Sources
Comparative Guide: 4-Bromonicotinic Acid Hydrobromide vs. Alternative Halogenated Pyridines
Executive Summary
Halogenated pyridines are indispensable building blocks in medicinal chemistry, serving as core scaffolds for kinase inhibitors, agrochemicals, and functionalized materials[1],[2]. When designing synthetic routes involving cross-coupling or nucleophilic aromatic substitution (SNAr), the choice of halogen (Br vs. Cl) and its regiochemical position on the pyridine ring drastically dictates reaction efficiency.
This guide objectively compares the reactivity, stability, and handling characteristics of 4-Bromonicotinic acid hydrobromide (4-Br-NA·HBr) against other common halopyridines (e.g., 2-chloropyridine, 6-bromonicotinic acid). By understanding the underlying electronic causality and stoichiometric requirements of its salt form, researchers can optimize their catalytic workflows and eliminate common points of failure.
Mechanistic Reactivity Profiling (The "Why")
To master the reactivity of halogenated nicotinic acids, one must understand the interplay between the pyridine nitrogen, the carboxylic acid group, and the halogen atom.
Electronic Effects & Regioselectivity
The pyridine nitrogen exerts a powerful electron-withdrawing inductive and resonance effect. This significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions. Consequently, halogens at the C4 position are highly activated for both SNAr and the rate-limiting oxidative addition step in palladium-catalyzed cross-couplings[3]. The presence of the C3-carboxylic acid further lowers the lowest unoccupied molecular orbital (LUMO) of the ring, amplifying this activation.
Halogen Identity: C-Br vs. C-Cl
In Suzuki-Miyaura couplings, heteroaryl bromides consistently outperform heteroaryl chlorides[4]. The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. This lowers the activation energy required for the Pd(0) catalyst to insert into the bond, allowing 4-bromonicotinic acid to react under milder conditions and with broader ligand compatibility than 2-chloro or 4-chloronicotinic acids[4].
The Hydrobromide Salt Advantage
Free 4-bromonicotinic acid can be problematic to handle; it is prone to forming insoluble zwitterions and can exhibit poor shelf stability. Supplying the compound as a hydrobromide salt (4-Br-NA·HBr ) provides two critical advantages[1]:
-
Enhanced Solubility: The salt form is highly soluble in polar protic (EtOH, H2O) and aprotic (DMF, DMSO) solvent mixtures, preventing heterogeneous reaction mixtures.
-
Extended Stability: The acidic environment prevents premature auto-polymerization or degradation.
Causality Check: While the HBr salt improves handling, it introduces a strict stoichiometric requirement. Failure to account for the extra equivalents of base needed to neutralize the hydrobromide and the carboxylic acid will stall the transmetalation step of the catalytic cycle[5],[6].
Comparative Performance Data
The following tables summarize the relative performance of 4-Br-NA·HBr against alternative halopyridines in standard synthetic workflows.
Table 1: Relative Reactivity in Suzuki-Miyaura Cross-Coupling
Standard Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), Base, 1,4-Dioxane/H2O (4:1), 90°C.
| Substrate | Halogen Position | Leaving Group | Relative Yield | Reaction Time | Base Requirement |
| 4-Br-NA·HBr | Activated (para) | Bromide | 85–95% | 1–2 hours | High (Requires +2 eq for salt/acid neutralization) |
| 6-Br-NA | Activated (ortho) | Bromide | 80–90% | 2–3 hours | Moderate (Requires +1 eq for acid neutralization) |
| 2-Cl-NA | Activated (ortho) | Chloride | 50–70% | 4–8 hours | Moderate (Often requires specialized ligands e.g., SPhos) |
| 3-Br-Pyridine | Unactivated (meta) | Bromide | 75–85% | 3–4 hours | Standard |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Standard Conditions: Aliphatic amine (e.g., morpholine), K2CO3, DMF, 100°C.
| Substrate | SNAr Activation Level | Typical Conversion | Notes |
| 4-Br-NA·HBr | Very High | >95% | Excellent electrophile; rapid substitution. |
| 2-Cl-NA | High | 80–90% | Good electrophile, but Cl is a poorer leaving group than Br. |
| 3-Br-Pyridine | Negligible | <5% | Requires Buchwald-Hartwig amination conditions. |
Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol
This protocol details the Suzuki-Miyaura cross-coupling of 4-Br-NA·HBr with an arylboronic acid. It is designed as a self-validating system —incorporating visual and chemical checkpoints to ensure causality-driven success.
Reagents:
-
4-Bromonicotinic acid hydrobromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K2CO3) (3.5 mmol) (Critical Stoichiometry)
-
Pd(dppf)Cl2 (0.05 mmol, 5 mol%)
-
1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Step-by-Step Workflow:
-
Stoichiometric Neutralization (The Checkpoint):
-
Action: Add 4-Br-NA·HBr (1.0 mmol) and K2CO3 (3.5 mmol) to the solvent mixture at room temperature. Stir for 10 minutes.
-
Causality: You must use 3.5 equivalents of base. 1.0 eq neutralizes the HBr salt, 1.0 eq deprotonates the carboxylic acid, and 1.5 eq facilitates the formation of the reactive boronate complex required for transmetalation[5],[6].
-
Self-Validation: The initial cloudy suspension will transition to a clear solution and effervesce (CO2 release) as the salt is neutralized. If the solution remains opaque, add base in 0.1 mmol increments until clear.
-
-
Degassing:
-
Action: Sparge the solution with Argon or N2 for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalytic species into inactive Pd(II) dead-end complexes.
-
-
Catalyst Addition & Coupling:
-
Action: Add phenylboronic acid and Pd(dppf)Cl2. Heat the mixture to 90°C for 2 hours.
-
Self-Validation: Monitor via LC-MS. The complete disappearance of the 4-Br-NA peak (m/z [M+H]+ = 202/204) and the appearance of the coupled product mass confirms successful oxidative addition and transmetalation.
-
-
Workup & Precipitation:
-
Action: Cool to room temperature, filter through a Celite pad to remove Pd black, and slowly acidify the aqueous filtrate with 1M HCl to pH 3–4.
-
Causality: The coupled nicotinic acid product is highly water-soluble at basic pH due to the carboxylate anion. Lowering the pH protonates the acid, drastically reducing its aqueous solubility and forcing it to precipitate as a pure solid for easy filtration.
-
Workflow Visualization
The following diagram illustrates the logical workflow and catalytic cycle for the Suzuki-Miyaura coupling of 4-Br-NA·HBr, highlighting the critical neutralization step required before the catalyst can engage the substrate.
Workflow and Pd-Catalytic Cycle for Suzuki-Miyaura Coupling of 4-Br-NA·HBr.
References
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System MDPI[4]
-
The Suzuki-Miyaura reactions of halopyridines and the side products ResearchGate[3]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols ACS Publications[5]
-
Suzuki reaction Wikipedia[6]
-
4-Bromonicotinic acid 15366-62-8 wiki Guidechem[1]
-
6-Bromonicotinic acid 6311-35-9 wiki Guidechem[2]
Sources
Application Guide: Evaluating Protecting Group Strategies for 4-Bromonicotinic Acid in Cross-Coupling Workflows
Executive Summary & Chemical Context
The functionalization of pyridine derivatives is a cornerstone of modern drug discovery. Among these, 4-Bromonicotinic acid represents a highly versatile, yet challenging, bifunctional building block. It possesses a reactive C4-bromine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C3-carboxylic acid that can be elaborated into amides or heterocycles [1].
However, the free carboxylic acid proton is fundamentally incompatible with the basic conditions required for most organometallic transformations. It quenches basic catalysts, coordinates heavily with palladium, and completely neutralizes organolithium or Grignard reagents. Consequently, selecting the correct protecting group for the C3-carboxylate is a critical decision that dictates the chemoselectivity and overall yield of the synthetic sequence. This guide objectively compares the performance of Methyl, tert-Butyl, and Benzyl protecting group strategies, providing mechanistic causality and self-validating protocols for bench scientists.
Mechanistic Causality: The Vulnerabilities of 4-Bromonicotinic Acid
When designing a synthetic route utilizing 4-bromonicotinic acid, three competing chemical vulnerabilities must be managed:
-
Nucleophilic Attack at the Carbonyl: During metallation or when using strong nucleophiles, the ester carbonyl is susceptible to attack, leading to unwanted tertiary alcohols or ketones.
-
Premature Hydrolysis: Suzuki-Miyaura couplings typically employ aqueous bases (e.g., K2CO3 , Cs2CO3 ) at elevated temperatures (80–100 °C) [2]. Unhindered esters can undergo saponification under these conditions, crashing the intermediate out of the organic phase and halting the catalytic cycle.
-
Competing Oxidative Addition (Debromination): If a protecting group requires transition-metal catalysis for removal (e.g., Pd/C hydrogenolysis of a benzyl ester), the C4-bromine bond is at high risk of concurrent oxidative addition and subsequent hydrodehalogenation.
Understanding the causality behind these side reactions allows us to select a protecting group that provides an orthogonal, self-validating synthetic system [3].
Comparative Analysis of Protecting Groups
The following table summarizes the quantitative and qualitative performance of three primary esterification strategies for 4-bromonicotinic acid.
| Protecting Group | Installation Reagents | Deprotection Reagents | Stability to Suzuki (Pd, Aq. Base) | Resistance to Nucleophiles (e.g., RMgX) | Typical Yield |
| Methyl (-OMe) | MeOH , H2SO4 or SOCl2 | LiOH or NaOH , H2O | Moderate (High risk of saponification at >80°C) | Poor (Rapidly forms ketones/alcohols) | >90% |
| tert-Butyl (-OtBu)** | Boc2O , DMAP, t-BuOH | TFA or 4M HCl in Dioxane | Excellent (Sterically shielded from OH− ) | Excellent (Blocks Bürgi-Dunitz trajectory) | 75–85% |
| Benzyl (-OBn) | BnBr , K2CO3 , DMF | H2 , Pd/C or Phenylsilane/ Pd | Excellent | Moderate | 80–90% |
The Verdict on Alternatives
-
Methyl Esters are the easiest to install but fail under aggressive cross-coupling conditions. The lack of steric bulk allows aqueous bases to easily attack the carbonyl carbon.
-
Benzyl Esters offer excellent stability, but their deprotection is fundamentally flawed if the C4-bromine must be preserved. Standard H2 with Pd/C will rapidly debrominate the pyridine ring. Specialized silane-based deprotection is required to salvage the halogen [4].
-
tert-Butyl Esters represent the optimal balance. The bulky tert-butyl group provides immense steric shielding, physically blocking nucleophiles from reaching the Bürgi-Dunitz trajectory required for carbonyl attack. Furthermore, its deprotection is strictly acidic (TFA), making it perfectly orthogonal to the basic conditions of Suzuki couplings.
Decision Matrix & Workflow Visualization
The following decision tree illustrates the logical flow for selecting the appropriate protecting group based on the downstream chemistry required.
Protecting group selection logic for 4-Bromonicotinic acid based on downstream reaction conditions.
Catalytic cycle of Suzuki-Miyaura coupling on protected 4-bromonicotinate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to confirm causality and reaction progress without requiring immediate LC-MS analysis.
Protocol A: Synthesis of tert-Butyl 4-bromonicotinate
Mechanistic Rationale: Traditional Fischer esterification fails for tert-butyl esters due to the stability of the tert-butyl cation, which favors elimination (isobutylene formation) over substitution. Instead, we utilize Di-tert-butyl dicarbonate ( Boc2O ) and DMAP. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that is subsequently trapped by tert-butanol.
Materials:
-
4-Bromonicotinic acid (1.0 equiv, 10 mmol)
-
Di-tert-butyl dicarbonate ( Boc2O ) (2.0 equiv, 20 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2 mmol)
-
tert-Butanol (excess, acts as co-solvent)
-
Tetrahydrofuran (THF), anhydrous (0.2 M)
Step-by-Step Methodology:
-
Initiation: Suspend 4-bromonicotinic acid in anhydrous THF under a nitrogen atmosphere. Add tert-butanol. The suspension will remain heterogeneous.
-
Catalysis: Add DMAP in one portion. Causality check: DMAP is required to break the strong intermolecular hydrogen bonding of the starting material.
-
Activation: Slowly add Boc2O dropwise at room temperature.
-
Self-Validation (IPC 1): Observe the reaction for gas evolution ( CO2 ). The cessation of bubbling indicates the complete consumption of the mixed anhydride intermediate. The solution should turn from a cloudy suspension to a clear, pale-yellow liquid.
-
Incubation: Stir at 40 °C for 12 hours.
-
Self-Validation (IPC 2): Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting acid (stays at baseline, Rf = 0.0) should be completely replaced by a fast-moving, UV-active spot (Rf ~ 0.6).
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organics with 0.5 M HCl to remove DMAP, then brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling of tert-Butyl 4-bromonicotinate
Mechanistic Rationale: The tert-butyl group sterically shields the C3-carbonyl from the aqueous base ( K2CO3 ) required to activate the arylboronic acid for transmetalation. This prevents premature ester hydrolysis, which would otherwise stall the reaction by precipitating the resulting carboxylate salt [2].
Materials:
-
tert-Butyl 4-bromonicotinate (1.0 equiv, 5.0 mmol)
-
Phenylboronic acid (1.2 equiv, 6.0 mmol)
-
Pd(PPh3)4 (0.05 equiv, 5 mol%)
-
K2CO3 (2.5 equiv, 12.5 mmol)
-
Toluene / Ethanol / Water (4:1:1 ratio, 0.1 M)
Step-by-Step Methodology:
-
Degassing: Combine the nicotinate ester, phenylboronic acid, and K2CO3 in the solvent mixture. Sparge the heterogeneous mixture with Argon for 15 minutes. Causality check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.
-
Heating: Heat the biphasic mixture to 90 °C with vigorous stirring for 4 hours.
-
Self-Validation (IPC 1): The reaction mixture will typically turn dark brown/black as Pd black begins to precipitate, indicating the catalyst has completed its turnover lifecycle and the starting bromide is exhausted.
-
Workup: Cool to room temperature. Dilute with water and EtOAc. The aqueous layer will contain the inorganic salts and any unreacted boronic acid. The organic layer contains the highly lipophilic coupled product.
-
Purification: Filter the organic layer through a short pad of Celite to remove Pd particulates. Concentrate and purify via flash chromatography to yield tert-butyl 4-phenylnicotinate.
References
-
Kumar, S., et al. "One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters." The Journal of Organic Chemistry, 2016, 81(4), 1645-1653. Available at:[Link]
- Bristol-Myers Squibb Company. "Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators." World Intellectual Property Organization, WO2014074657A1, 2014.
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis (Standard methodologies cited via pharmaceutical patent literature). World Intellectual Property Organization, WO2020243459A1, 2020.
- Encycle Therapeutics Inc. "Libraries of pyridine-containing macrocyclic compounds and methods of making and using the same." Canadian Intellectual Property Office, CA3066499A1, 2018.
Safety Operating Guide
4-Bromonicotinic acid hydrobromide proper disposal procedures
As a Senior Application Scientist, I understand that managing halogenated organic salts like 4-Bromonicotinic acid hydrobromide requires moving beyond basic safety data sheets. Effective laboratory management demands a deep understanding of the chemical's mechanistic behavior, environmental impact, and the causality behind strict operational protocols.
Below is a comprehensive, causality-driven guide to the safe handling, neutralization, and disposal of 4-Bromonicotinic acid hydrobromide, designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) framework.
Chemical Profiling & Hazard Causality
To handle a chemical safely, one must understand why it is hazardous. 4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) is the hydrobromide salt of 4-bromopyridine-3-carboxylic acid[1].
-
The Halogen Factor: The presence of the bromine atom on the pyridine ring classifies this compound as a halogenated organic [2]. Halogenated compounds are environmentally persistent and require specialized destruction methods to prevent the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs)[3].
-
The Salt Factor: As a hydrobromide salt, this compound is inherently acidic and hygroscopic. Exposure to ambient moisture can cause dissociation, leading to localized drops in pH and the off-gassing of corrosive hydrogen bromide (HBr) vapors[2].
Quantitative Data & Operational Implications
| Property / Parameter | Specification | Operational Implication |
| CAS Number (Salt) | 1794760-22-7 | Identifier for the HBr salt form[1]. |
| CAS Number (Base) | 15366-62-8 | Identifier for the free acid form[2]. |
| Molecular Formula | C₆H₅Br₂NO₂ | Dual bromine presence dictates strict halogenated disposal[1]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Cold, dry argon/nitrogen prevents hydrolysis and HBr release[1]. |
| EPA Waste Class | Halogenated Organic | Mandates high-temperature incineration with caustic scrubbing[3]. |
Operational Handling Protocol
Every step in handling this compound is designed to mitigate its reactivity with moisture and its inhalation risks[4].
Step-by-Step Handling Methodology:
-
Environmental Isolation: Always handle the dry powder within a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of irritating dust and captures any trace HBr gas released upon opening the vial[2].
-
Atmospheric Control: Purge the storage container with an inert gas (Argon or Nitrogen) before sealing. Causality: Displacing oxygen and atmospheric moisture prevents hydrolytic degradation of the salt during storage[1].
-
Self-Validating PPE: Wear double nitrile gloves, a fastened lab coat, and tightly sealed safety goggles. Validation: Inspect gloves for degradation immediately after handling; brominated organics can permeate thin nitrile over prolonged exposure.
Waste Segregation & Disposal Procedures
Under environmental protection guidelines, halogenated organic wastes cannot be disposed of via standard municipal streams, aqueous drains, or standard low-temperature incineration[3].
The Causality of Halogenated Disposal: When brominated compounds are burned at standard temperatures, they release highly corrosive hydrogen bromide (HBr) gas and risk synthesizing brominated dioxins. Therefore, disposal requires high-temperature incineration (>1100°C) equipped with a caustic scrubber . The extreme heat breaks the carbon-halogen bonds, while the caustic scrubber (typically a sodium hydroxide spray) neutralizes the resulting HBr exhaust into harmless sodium bromide salts before atmospheric release[5].
Protocol A: Disposal of Solid Waste (Powder/Residue)
-
Collection: Sweep up any unused solid or contaminated consumables (weigh boats, spatulas) using a non-combustible brush.
-
Containerization: Place the material into a chemically compatible, leak-proof container specifically designated for Solid Halogenated Organic Waste [3].
-
Labeling: Affix a hazardous waste label detailing: "Halogenated Organic Solid - Contains 4-Bromonicotinic acid hydrobromide. Corrosive/Irritant."
-
Vendor Hand-off: Transfer to your EHS department or a licensed contractor, explicitly noting the requirement for high-temperature incineration[3].
Protocol B: Disposal of Aqueous/Solvent Waste (Solutions)
-
Neutralization: If the compound is dissolved in an aqueous solution, the hydrobromide salt will render the solution highly acidic. Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) while stirring.
-
Validation Step: Test the solution with pH indicator strips. Do not proceed until the pH reads strictly between 6.0 and 8.0. Causality: Neutralization prevents pressure buildup from gas evolution and prevents acid-catalyzed reactions in the waste carboy.
-
Segregation: Pour the neutralized solution into a liquid waste carboy designated exclusively for Halogenated Solvents/Aqueous Halogens . Crucial: Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and facility processing hazards[3].
Spill Response & Containment Workflow
In the event of a spill, immediate categorization of the spill state (solid vs. liquid) dictates the containment strategy.
Workflow for assessing, neutralizing, and containing 4-Bromonicotinic acid hydrobromide spills.
References
-
Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986 (Incineration Standards). Retrieved from: [Link]
-
Taylor & Francis Online. Nonsolvent Halogenated Organics Treatment and Scrubbing. Retrieved from: [Link][5]
Sources
A Researcher's Guide to the Safe Handling of 4-Bromonicotinic Acid Hydrobromide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromonicotinic acid hydrobromide. The following protocols are designed to ensure personal safety, maintain experimental integrity, and comply with regulatory standards. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
4-Bromonicotinic acid hydrobromide is a corrosive solid that can cause severe skin burns and eye damage.[1] Like many corrosive solids, its dust can react with moisture on the skin or in the respiratory tract, leading to injury.[2][3] The hydrobromide salt can also be corrosive to metals. A thorough risk assessment should be conducted before any handling of this compound.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][5]
-
Metal Corrosion: May be corrosive to certain metals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling 4-Bromonicotinic acid hydrobromide to prevent dermal, ocular, and respiratory exposure.[1][6]
| Body Part | Required PPE | Specifications & Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Goggles should be tightly fitting. A face shield offers additional protection against splashes and is highly recommended.[2][7][8] |
| Skin | Chemical-resistant Gloves & Protective Clothing | Nitrile or butyl rubber gloves are recommended.[1][7] A lab coat, long-sleeved clothing, and an acid-resistant apron should be worn.[8] |
| Respiratory | Full-face Respirator or NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[1] |
Operational Procedures: From Receipt to Disposal
Adherence to these step-by-step procedures is critical for minimizing risk.
Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10] The container should be kept tightly closed.[4][9] Store below eye level and use a protective bottle carrier when transporting.[2]
Handling and Use
-
Ventilation: Always handle 4-Bromonicotinic acid hydrobromide in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Dust and Aerosols: Prevent the formation of dust and aerosols during handling.[1][9]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Mixing: When mixing with water, always add the acid slowly to the water to prevent a boiling effect and splattering.[2]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of 4-Bromonicotinic acid hydrobromide.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Disposal Plan
All waste materials containing 4-Bromonicotinic acid hydrobromide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[11]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Entrust disposal to a licensed waste disposal company.[11] Do not let the product enter drains.[9]
References
- Environment, Health and Safety. (n.d.). 8.9 Corrosives.
- OSHA Training School. (2024, January 19).
- (n.d.). A Guide to Working with Corrosive Substances. Retrieved from Dornsife University of Southern California.
- (2022, August 14). Weekly Safety Meeting – Working Safely with Corrosives.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- Sigma-Aldrich. (2025, December 23).
- BenchChem. (n.d.). Personal protective equipment for handling Bromoiodoacetic Acid.
- TCI Chemicals. (2025, February 14).
- Thermo Fisher Scientific. (2014, November 7).
- ChemicalBook. (2026, January 17).
- Fisher Scientific. (2010, October 8).
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Spectrum Chemical. (2022, November 22).
- The Sarpong Group. (2016, October 24). Corrosives – Strong Acids.
- (n.d.). Acid Handling.
- Fisher Scientific. (2010, April 29).
- (2014, November 7). Safety Data Sheet.
- Princeton University Environmental Health and Safety. (n.d.).
- Synquest Labs. (n.d.). 5-Bromonicotinic acid.
- AK Scientific, Inc. (n.d.). 5-Bromonicotinic acid.
- AMP Home Page. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. 4-Bromonicotinic acid - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
